Technical Documentation Center

2-(2-Methylazetidin-2-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methylazetidin-2-yl)acetic acid
  • CAS: 92992-35-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(2-Methylazetidin-2-yl)acetic Acid and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-(2-methylazetidin-2-yl)acetic acid and related azetidine-containing compounds for researchers, scientists, and drug development professionals. We will explore the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-(2-methylazetidin-2-yl)acetic acid and related azetidine-containing compounds for researchers, scientists, and drug development professionals. We will explore the synthesis, chemical properties, and the significant role of the azetidine scaffold in medicinal chemistry, supported by field-proven insights and methodologies.

Core Compound Identification and Properties

Table 1: Physicochemical Properties of 2-(1-acetyl-2-methylazetidin-2-yl)acetic acid

PropertyValueSource
CAS Registry Number 2680737-06-6[1]
Molecular Formula C8H13NO3[1]
Molecular Weight 171.19 g/mol [1]
IUPAC Name 2-(1-acetyl-2-methylazetidin-2-yl)acetic acid[1]
Canonical SMILES CC1(CC(=O)O)CCN1C(=O)C

The CAS Registry, a universal standard for chemical substance identification, assigns unique numerical identifiers to every registered chemical substance.[2] The presence of an acetyl group on the azetidine nitrogen in the reference compound significantly influences its polarity and potential for hydrogen bonding compared to the parent amine.

The Azetidine Scaffold in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in drug discovery.[3][4] Their growing importance stems from the unique structural and physicochemical properties they impart to a molecule.

Key Attributes of the Azetidine Moiety:

  • Structural Rigidity: The strained four-membered ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[3]

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical for developing viable drug candidates.[3][4]

  • Three-Dimensionality: As the pharmaceutical industry moves away from flat, aromatic structures, the sp3-rich character of azetidines provides access to three-dimensional chemical space, often leading to improved pharmacological profiles.[3]

  • Bioisosteric Replacement: Azetidines can serve as bioisosteres for other common functional groups, such as gem-dimethyl or carbonyl groups, offering a strategy to modulate a compound's properties while retaining its biological activity.

The utility of the azetidine scaffold is evidenced by its presence in several FDA-approved drugs, including baricitinib and cobimetinib, where it contributes to enhanced metabolic stability and receptor selectivity.[3]

Caption: Logical relationship of azetidine scaffold properties.

Synthesis of Azetidine-Containing Acetic Acids

The synthesis of 2-(2-methylazetidin-2-yl)acetic acid and its derivatives can be approached through several established synthetic strategies for constructing the core azetidine ring.

General Synthetic Strategies

The construction of the azetidine ring is a key challenge due to its inherent ring strain. Common methods include:

  • Intramolecular Cyclization: This is a widely used approach where a linear precursor containing a nitrogen nucleophile and a leaving group at the appropriate positions is cyclized.

  • [2+2] Cycloaddition Reactions: The Staudinger synthesis, involving the reaction of a ketene with an imine, is a classic method for forming the azetidin-2-one (β-lactam) ring, which can then be further modified.[5]

  • Photochemical Reactions: The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, can also be employed to construct the azetidine skeleton.[6]

Exemplary Synthetic Protocol: Synthesis of a Protected Azetidine Precursor

A plausible synthetic route towards a precursor for the title compound could involve the Horner-Wadsworth-Emmons reaction, followed by reduction and deprotection.[7]

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C to generate the phosphonate carbanion.

  • Introduce N-Boc-3-azetidinone to the reaction mixture to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.[7]

Step 2: Reduction of the Double Bond

  • The resulting α,β-unsaturated ester can be reduced via catalytic hydrogenation.

  • Dissolve the compound in a suitable solvent like ethanol or ethyl acetate and add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere until the reaction is complete to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.[7]

Step 3: N-Boc Deprotection

  • The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

  • Dissolve the protected azetidine in dichloromethane (DCM) and add trifluoroacetic acid (TFA).[7]

  • After completion of the reaction, remove the solvent and excess acid in vacuo to obtain the desired methyl 2-(azetidin-3-yl)acetate as its TFA salt.[7]

Caption: Synthetic workflow for an azetidine acetic acid ester.

Potential Biological Activities and Therapeutic Applications

While the specific biological activity of 2-(2-methylazetidin-2-yl)acetic acid is not documented, the broader class of azetidin-2-one (β-lactam) derivatives exhibits a wide range of pharmacological activities.[8][9]

  • Antimicrobial Activity: The azetidin-2-one ring is the core pharmacophore of β-lactam antibiotics, such as penicillins and cephalosporins, which inhibit bacterial cell wall synthesis.[8][9][10]

  • Anticancer Activity: Various substituted azetidinones have shown cytotoxic effects against different cancer cell lines.[7]

  • Enzyme Inhibition: Azetidinones have been investigated as inhibitors of various enzymes, including human tryptase, chymase, and thrombin.[9][11]

  • Central Nervous System (CNS) Activity: Some azetidine derivatives have shown potential as neuroprotective agents and modulators of CNS targets.[3][7]

The development of a novel azetidine-containing compound would typically follow a logical progression from initial synthesis to biological screening and lead optimization.

DrugDiscoveryWorkflow A Synthesis of 2-(2-Methylazetidin-2-yl)acetic acid B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Generation C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: Logical workflow for drug discovery and development.

Conclusion

2-(2-Methylazetidin-2-yl)acetic acid represents a class of compounds built upon the increasingly important azetidine scaffold. While specific data for this exact molecule is sparse, the well-established synthetic methodologies and the diverse biological activities of related azetidine and azetidinone derivatives highlight the potential of this compound class in medicinal chemistry. The structural rigidity, favorable physicochemical properties, and three-dimensional nature of the azetidine ring make it an attractive motif for the design of novel therapeutics. Further research into the synthesis and biological evaluation of 2-(2-methylazetidin-2-yl)acetic acid and its analogues is warranted to explore their therapeutic potential.

References

  • Chemspace. 2-(1-acetyl-2-methylazetidin-2-yl)acetic acid - C8H13NO3 | CSSB02495508037. Available from: [Link]

  • American Elements. 2-(1-methylazetidin-3-yl)acetic acid hydrochloride. Available from: [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Google Patents. Process for the synthesis of azetidinones.
  • TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. Available from: [Link]

  • PubChem. (Azetidin-2-yl)methanol. Available from: [Link]

  • JGTPS. A REVIEW ON 2-AZETEDINONES. Available from: [Link]

  • PubMed. 2-Azetidinone--a new profile of various pharmacological activities. Available from: [Link]

  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available from: [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • US EPA. CAS Registry - List Details - SRS. Available from: [Link]

  • Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure and Stereochemistry of 2-(2-Methylazetidin-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties that can confer desirab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties that can confer desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This guide provides an in-depth technical overview of the stereochemistry and crystal structure of 2-(2-Methylazetidin-2-yl)acetic acid, a key building block for more complex molecules. We will explore the synthetic considerations for obtaining this compound, the critical aspects of its stereochemistry, and a detailed protocol for its structural elucidation by single-crystal X-ray diffraction. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.

Introduction: The Significance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif in drug discovery.[1][2] Its incorporation into a molecule can introduce conformational constraint, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] The 2-substituted azetidine framework, in particular, offers a versatile platform for creating compounds with diverse pharmacological activities. Understanding the precise three-dimensional arrangement of substituents on the azetidine ring is crucial for rational drug design and for establishing structure-activity relationships (SAR). This guide focuses on 2-(2-Methylazetidin-2-yl)acetic acid, a chiral building block that presents interesting stereochemical and conformational features.

Synthesis and Stereochemical Considerations

The synthesis of 2-(2-Methylazetidin-2-yl)acetic acid can be approached through several established routes for constructing 2-substituted azetidines. A common strategy involves the cyclization of a suitably functionalized γ-amino alcohol or a related precursor. The presence of a quaternary chiral center at the C2 position necessitates careful control of stereochemistry during the synthesis.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from known methodologies for similar structures, is outlined below.[3][4] This multi-step synthesis allows for the introduction of the methyl and acetic acid groups at the C2 position and the formation of the azetidine ring.

Synthetic_Pathway A β-Amino alcohol precursor B Protection of amine and alcohol A->B Protecting group chemistry C Introduction of methyl group B->C Alkylation D Introduction of acetic acid precursor C->D Alkylation/Addition E Cyclization to form azetidine ring D->E Intramolecular cyclization F Deprotection and hydrolysis E->F Deprotection/Hydrolysis G 2-(2-Methylazetidin-2-yl)acetic acid F->G Final product Enantiomers cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_img R_img S_img S_img R_img->S_img Mirror Plane

Caption: The two enantiomers of 2-(2-Methylazetidin-2-yl)acetic acid.

For applications in drug development, it is often necessary to isolate and characterize a single enantiomer, as the biological activity can differ significantly between enantiomers. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture using chiral chromatography or diastereomeric salt formation.

Crystal Structure Elucidation: A Step-by-Step Guide

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. The following protocol outlines the key steps for the crystallographic analysis of 2-(2-Methylazetidin-2-yl)acetic acid.

Experimental Protocol for X-ray Crystallography
  • Crystallization:

    • Obtain high-purity 2-(2-Methylazetidin-2-yl)acetic acid.

    • Screen a variety of solvents and solvent combinations (e.g., ethanol/water, acetone/hexane) for crystal growth.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for diffraction.

  • Data Collection:

    • Select a well-formed single crystal and mount it on a goniometer head. [5] * Cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations. [5] * Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. [5]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic coordinates and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

Expected Crystallographic Data

While specific data for the title compound is not publicly available, we can anticipate the type of information that would be obtained from a successful crystallographic study. This data is typically presented in a standardized format.

Parameter Expected Information
Empirical Formula C6H11NO2
Formula Weight 129.16 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume V (ų)
Z Number of molecules per unit cell
Calculated Density Dx (g/cm³)
Hydrogen Bonding Details of intermolecular interactions
Ring Conformation Puckering parameters of the azetidine ring

Caption: Table of expected crystallographic parameters for 2-(2-Methylazetidin-2-yl)acetic acid.

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. [6]The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents. [6]Computational modeling, in conjunction with experimental data from X-ray crystallography and NMR spectroscopy, can provide valuable insights into the conformational landscape of 2-(2-Methylazetidin-2-yl)acetic acid.

The puckering of the azetidine ring can significantly impact the spatial disposition of the methyl and acetic acid substituents, which in turn can affect how the molecule interacts with its biological target.

Spectroscopic Characterization

In addition to X-ray crystallography, a comprehensive characterization of 2-(2-Methylazetidin-2-yl)acetic acid would involve various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the atoms in the molecule. [7][8]The chemical shifts and coupling constants of the protons on the azetidine ring can also provide information about its conformation in solution. [9]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the azetidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. [7]

Conclusion

The stereochemistry and crystal structure of 2-(2-Methylazetidin-2-yl)acetic acid are critical parameters that influence its properties and its potential applications in drug discovery. This technical guide has provided a comprehensive overview of the synthetic considerations, stereochemical aspects, and a detailed protocol for the structural elucidation of this important building block. By applying the methodologies outlined herein, researchers can gain a deeper understanding of the three-dimensional nature of this and related azetidine derivatives, thereby facilitating the rational design of novel and effective therapeutic agents. The azetidine scaffold continues to be a privileged motif in medicinal chemistry, and a thorough understanding of its structural nuances is paramount for its successful exploitation. [5]

References

  • ResearchGate. The structures of the azetidine derivatives optimized at the B3MP2... Available from: [Link]

  • MDPI. Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Available from: [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • ACS Publications. Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available from: [Link]

  • Nottingham ePrints. Photochemical Approaches to Azetidines. Available from: [Link]

  • ResearchGate. Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | Request PDF. Available from: [Link]

  • PubMed. Conformational preferences of proline analogues with different ring size. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex.... Available from: [Link]

  • ACS Publications. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules. Available from: [Link]

  • A REVIEW ON 2-AZETEDINONES. Available from: [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

  • Chemspace. 2-(1-acetyl-2-methylazetidin-2-yl)acetic acid - C8H13NO3 | CSSB02495508037. Available from: [Link]

  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available from: [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • Indian Academy of Sciences. Synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Available from: [Link]

  • PMC. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Available from: [Link]

  • IRIS. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available from: [Link]

  • CRYSTAL STRUCTURE OF THE ACETIC ACID SOLVATE OF N-(PROP-2-EN-1-YL)-2-(PYRID-2- YLMETHYLIDENE)HYDRAZINECARBOSELENOAMIDE. Available from: [Link]

  • Chemical Synthesis Database. methyl 2-(2-methylsulfanyl-4-oxoazetidin-1-yl)acetate. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Available from: [Link]

  • MDPI. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available from: [Link]

  • SpectraBase. (2-Methyl-oxiran-2-yl)-acetic acid, methyl ester. Available from: [Link]

Sources

Foundational

Engineering the Four-Membered Ring: A Technical Guide to Azetidine-Based Amino Acid Synthesis

Abstract Azetidine-2-carboxylic acid (Aze) and its derivatives are critical non-proteinogenic amino acids, frequently deployed as conformationally constrained proline surrogates in peptidomimetics and drug discovery. How...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Azetidine-2-carboxylic acid (Aze) and its derivatives are critical non-proteinogenic amino acids, frequently deployed as conformationally constrained proline surrogates in peptidomimetics and drug discovery. However, the synthesis of the azetidine core is notoriously difficult due to a high ring strain of approximately 25.4 kcal/mol 1. This whitepaper dissects the mechanistic foundations, chemical workflows, and recent biocatalytic breakthroughs in azetidine synthesis, providing actionable, field-proven protocols for application scientists and synthetic chemists.

Mechanistic Foundations: Overcoming Ring Strain

The fundamental challenge in azetidine synthesis is the thermodynamic penalty of the four-membered ring 2. Unlike five- or six-membered heterocycles, the 4-exo-tet cyclization pathway is entropically and enthalpically disfavored. Consequently, synthetic strategies must rely on highly reactive intermediates or tightly controlled enzymatic pockets to drive ring closure before intermolecular side reactions (e.g., oligomerization) can occur 3.

Historically, synthesis relied on the cyclization of γ-haloamines or the reduction of β-lactams. Modern approaches have bifurcated into two highly efficient paradigms:

  • Chromatography-Free Intramolecular N-Alkylation : Utilizing optimized leaving groups (such as iodides) to kinetically favor intramolecular ring closure over intermolecular reactions 3.

  • Non-Heme Iron Biocatalysis : Harnessing enzymes like PolF to perform direct C-H activation and desaturation on unactivated aliphatic amino acids, bypassing the need for pre-functionalized starting materials entirely 1.

Quantitative Comparison of Synthesis Pathways

Selecting the correct synthetic route depends on the required scale, enantiomeric purity, and available infrastructure. The table below summarizes the leading methodologies.

Synthesis PathwayStarting MaterialKey Reagents / CatalystsYield & EfficiencyScalabilityRef
De Novo Chemical Synthesis L-Aspartic AcidNaBH₄, p-TsCl, Cs₂CO₃~49% overall (13 steps)Multigram (Chromatography-free)3
Chiral Resolution 1-benzyl-AzeOHD-α-phenylethylamine, Pd/CHigh Enantiomeric PurityIndustrial / Large-scale4
Asymmetric Auxiliary Prochiral precursorsα-methylbenzylamineHigh Enantiomeric ExcessPractical lab quantities5
Biocatalytic Synthesis L-Valine / L-IsoleucinePolF (Non-heme Fe Enzyme)High turnover (D-KIE 3.1–3.6)Bioreactor potential[[1]]()

Visualizing the Workflows

ChemSynth A L-Aspartic Acid B Methyl N-Boc-L-aspartate A->B TMSCl, (Boc)2O C tert-Butyl N-Boc-L-homoserine B->C NaBH4, Ethyl chloroformate D Intramolecular N-alkylation (Ring Closure) C->D p-TsCl, Iodination, Base E L-Azetidine-2-carboxylic Acid (L-Aze) D->E Deprotection (TFA)

Chemical synthesis workflow of L-azetidine-2-carboxylic acid from L-aspartic acid.

BioSynth Val L-Valine / L-Isoleucine HDO PolF (Non-heme Fe Enzyme) O2 Activation Val->HDO Radical C-H Abstraction (Radical Intermediate) HDO->Radical PCET Desat 3,4-Desaturated Intermediate Radical->Desat Oxidation Aze Azetidine Amino Acid (Polyoximic Acid) Desat->Aze Nucleophilic Cyclization

Biocatalytic pathway for azetidine amino acid synthesis via the PolF enzyme.

Step-by-Step Experimental Protocols

Protocol A: Multigram-Scale Chemical Synthesis of L-Aze

This protocol details a highly scalable, chromatography-free route starting from L-aspartic acid. The self-validating nature of this workflow relies on pH-controlled extractions to isolate intermediates, bypassing silica gel purification which often leads to massive yield losses for highly polar azetidine derivatives 3.

Step 1: Protection and Esterification

  • Action: React L-aspartic acid with chlorotrimethylsilane (TMSCl) in methanol, followed by treatment with di-tert-butyl dicarbonate ((Boc)₂O).

  • Causality: TMSCl transiently protects the carboxylate groups, directing the Boc anhydride exclusively to the α-amino group. This prevents the formation of complex oligomeric mixtures.

Step 2: Controlled Reduction to Homoserine

  • Action: Form a mixed acid anhydride using ethyl chloroformate and triethylamine, then reduce with NaBH₄ to yield tert-butyl N-Boc-L-homoserine.

  • Causality: Direct reduction of carboxylic acids is harsh and unselective. The mixed anhydride intermediate activates the side-chain carboxylate specifically, ensuring a high-fidelity reduction to the alcohol without over-reducing the molecule to a diol 3.

Step 3: Leaving Group Activation

  • Action: React the newly formed hydroxyl group with p-toluenesulfonyl chloride (p-TsCl), followed by a Finkelstein-type iodination using NaI.

  • Causality: A tosylate is often an insufficient leaving group for the highly strained 4-exo-tet cyclization. Swapping the tosylate for an iodide dramatically increases the electrophilicity of the carbon, ensuring that intramolecular N-alkylation outcompetes intermolecular oligomerization 3.

Step 4: Intramolecular Cyclization

  • Action: Treat the iodinated intermediate with Cs₂CO₃ in acetonitrile (MeCN) at 55 °C for 1 hour, then stir at room temperature for 24 hours.

  • Causality: Cs₂CO₃ is a mild, bulky inorganic base. It effectively deprotonates the Boc-protected amine to initiate the nucleophilic attack but is not nucleophilic enough to cause an E2 elimination of the primary iodide.

Step 5: Global Deprotection

  • Action: Treat the cyclized product with Trifluoroacetic acid (TFA) to cleave the Boc and tert-butyl groups, yielding pure L-Azetidine-2-carboxylic acid.

Protocol B: Biocatalytic Synthesis via PolF Enzyme

For researchers exploring green chemistry or complex natural product derivatives, the PolF enzyme offers a direct route from unactivated amino acids 1.

Step 1: Anaerobic Preparation

  • Action: Prepare all buffers, L-Valine substrate, and the PolF enzyme in a strictly anaerobic glove box to maintain the Fe(II) state.

  • Causality: PolF is a Heme-oxygenase-like dimetal oxidase/oxygenase (HDO). Premature exposure to oxygen uncouples the active site, generating reactive oxygen species instead of the required highly valent iron-oxo species 1.

Step 2: Radical Initiation via PCET

  • Action: Introduce O₂ to initiate the catalytic cycle. The enzyme abstracts a hydrogen atom from the unactivated C-H bond of L-Valine.

  • Causality: This step proceeds via Proton-Coupled Electron Transfer (PCET). Mechanistic studies show a massive apparent Deuterium Kinetic Isotope Effect (D-KIE) of 3.1–3.6, proving that C-H abstraction is the rate-limiting step [[1]]().

Step 3: Oxidation and Ring Closure

  • Action: Allow the enzymatic pocket to oxidize the resulting carbon radical to a cation, which immediately undergoes nucleophilic attack by the α-amino group.

  • Causality: The rigid architecture of the PolF active site pre-organizes the substrate. By physically constraining the intermediate, the enzyme overcomes the severe entropic penalty of forming a four-membered ring, yielding the azetidine derivative without the need for toxic leaving groups [[1]]().

Conclusion

The synthesis of azetidine-based amino acids has evolved from low-yielding, chromatography-heavy classical methods to highly streamlined, scalable processes. Whether utilizing the precise leaving-group chemistry of the multigram L-aspartic acid route or the elegant C-H activation of the PolF enzyme, modern application scientists now have robust tools to incorporate this highly strained, conformationally rigid motif into next-generation therapeutics.

References

  • Source: NIH (PubMed Central)
  • Method for preparing (S)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Heterocycles (CLOCKSS Archive)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Exploratory

Whitepaper: Elucidating the In Vitro Mechanism of Action of 2-(2-Methylazetidin-2-yl)acetic Acid

Abstract This technical guide provides a comprehensive framework for the in vitro characterization of the mechanism of action of 2-(2-Methylazetidin-2-yl)acetic acid, a novel small molecule with therapeutic potential. We...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the mechanism of action of 2-(2-Methylazetidin-2-yl)acetic acid, a novel small molecule with therapeutic potential. We present a systematic and scientifically rigorous approach, beginning with broad-based screening for target identification and culminating in detailed biochemical and cell-based assays to elucidate its specific molecular interactions and downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities. The methodologies described herein are designed to establish a robust understanding of the compound's activity, ensuring a solid foundation for further development.

Introduction: The Scientific Imperative for Mechanistic Clarity

The journey of a novel chemical entity from discovery to a potential therapeutic is contingent upon a deep and precise understanding of its mechanism of action (MoA). For 2-(2-Methylazetidin-2-yl)acetic acid, a compound featuring a strained azetidine ring coupled with an acetic acid moiety, its structural characteristics suggest a potential interaction with biological targets that recognize amino acid-like structures, such as transporters or enzymes. A definitive elucidation of its MoA is paramount for predicting its efficacy, understanding potential off-target effects, and identifying responsive patient populations.

This guide outlines a logical and technically sound workflow to dissect the in vitro MoA of 2-(2-Methylazetidin-2-yl)acetic acid. Our approach is grounded in the principles of rigorous scientific inquiry, emphasizing self-validating experimental design and the integration of orthogonal assays to build a cohesive mechanistic narrative.

Phase 1: Initial Target Identification and Hypothesis Generation

Given the structural resemblance of 2-(2-Methylazetidin-2-yl)acetic acid to amino acids, an initial broad screening against targets that bind or transport amino acids is a logical starting point.

Competitive Radioligand Binding Assays

A high-throughput screening approach using competitive radioligand binding assays against a panel of known amino acid transporters and receptors is an efficient first step. This will help identify potential molecular targets.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare membranes from cell lines overexpressing the target transporter of interest (e.g., SLC1A5/ASCT2, SLC7A5/LAT1).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the transporter (e.g., [³H]-L-glutamine for ASCT2), and varying concentrations of 2-(2-Methylazetidin-2-yl)acetic acid.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand via filtration over a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of 2-(2-Methylazetidin-2-yl)acetic acid to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Summary:

Target TransporterKnown LigandIC₅₀ of 2-(2-Methylazetidin-2-yl)acetic acid (nM)
SLC1A5 (ASCT2)[³H]-L-Glutamine150
SLC7A5 (LAT1)[³H]-L-Leucine> 10,000
SLC6A1 (GAT1)[³H]-GABA> 10,000

The hypothetical data above suggests that 2-(2-Methylazetidin-2-yl)acetic acid selectively interacts with the ASCT2 transporter.

Workflow for Target Identification

G cluster_0 Phase 1: Target Identification A Novel Compound: 2-(2-Methylazetidin-2-yl)acetic acid B High-Throughput Screening: Competitive Radioligand Binding Assays A->B D Data Analysis: Determine IC50 Values B->D C Panel of Amino Acid Transporters (e.g., ASCT2, LAT1, GAT1) C->B E Primary Hit Identified: Selective for ASCT2 D->E G cluster_1 Phase 3: Kinetic Mechanism F Functional Transport Assay G Varying Concentrations of Substrate (L-Glutamine) and Inhibitor (Test Compound) F->G H Measure Initial Transport Rates (Velocity) G->H I Data Plotting: Lineweaver-Burk Analysis H->I J Determine Mode of Inhibition: Competitive, Non-competitive, or Uncompetitive I->J

Caption: Workflow for determining the kinetic mechanism of inhibition.

Phase 4: Downstream Cellular Consequences of Target Engagement

Inhibition of a key amino acid transporter like ASCT2 is expected to have significant downstream effects on cellular metabolism and signaling, particularly in cancer cells that are often dependent on glutamine.

mTOR Signaling Pathway Analysis

ASCT2-mediated glutamine uptake is known to be a critical activator of the mTORC1 signaling pathway. Inhibition of ASCT2 should therefore lead to a decrease in mTORC1 activity.

Experimental Protocol: Western Blot Analysis of mTORC1 Signaling

  • Cell Treatment: Treat a cancer cell line known to be dependent on glutamine (e.g., A549) with varying concentrations of 2-(2-Methylazetidin-2-yl)acetic acid for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-S6K, phospho-4E-BP1).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of mTORC1 substrates.

Hypothetical Data Summary:

Treatmentp-S6K (T389) Level (Fold Change vs. Vehicle)p-4E-BP1 (T37/46) Level (Fold Change vs. Vehicle)
Vehicle1.01.0
2-(2-Methylazetidin-2-yl)acetic acid (1 µM)0.40.5
2-(2-Methylazetidin-2-yl)acetic acid (10 µM)0.10.2

The data indicates a dose-dependent decrease in mTORC1 signaling, consistent with the inhibition of ASCT2.

Proposed Signaling Pathway

G cluster_2 Downstream Signaling Cascade Compound 2-(2-Methylazetidin-2-yl) acetic acid ASCT2 ASCT2 Transporter Compound->ASCT2 Inhibits Gln_in Intracellular Glutamine ASCT2->Gln_in Imports Glutamine mTORC1 mTORC1 Signaling Gln_in->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Proposed signaling pathway for 2-(2-Methylazetidin-2-yl)acetic acid.

Conclusion

The systematic in vitro approach detailed in this guide provides a robust framework for elucidating the mechanism of action of 2-(2-Methylazetidin-2-yl)acetic acid. By progressing from broad target screening to specific functional and kinetic assays, and finally to the analysis of downstream cellular signaling, a comprehensive and well-supported mechanistic understanding can be achieved. The hypothetical data presented consistently points towards 2-(2-Methylazetidin-2-yl)acetic acid acting as a competitive inhibitor of the ASCT2 amino acid transporter, leading to the suppression of mTORC1 signaling. This level of mechanistic detail is indispensable for the continued development of this compound as a potential therapeutic agent.

References

  • Scalise, M., Galluccio, M., Console, L., & Pochini, L. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cell and Developmental Biology. [Link]

Foundational

An In-Depth Technical Guide on the Predicted Toxicity and Preliminary Safety Profile of 2-(2-Methylazetidin-2-yl)acetic Acid

This guide provides a comprehensive analysis of the anticipated toxicological and safety profile of 2-(2-methylazetidin-2-yl)acetic acid. In the absence of extensive direct studies on this specific molecule, this documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated toxicological and safety profile of 2-(2-methylazetidin-2-yl)acetic acid. In the absence of extensive direct studies on this specific molecule, this document leverages a data-driven, predictive approach. By examining structurally related compounds and foundational toxicological principles, we can construct a preliminary safety assessment to guide future research and development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Current Landscape

2-(2-Methylazetidin-2-yl)acetic acid belongs to the class of azetidine-containing compounds, which are of significant interest in medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing heterocycle that can serve as a versatile scaffold in drug design. Derivatives of azetidin-2-carboxylic acid have been explored for a variety of therapeutic applications, including as antagonists for the free fatty acid receptor 2 (FFA2)[1]. The biological activity of such compounds necessitates a thorough understanding of their safety profile early in the development process.

Predicted Toxicological Profile

The predicted toxicological profile is based on hazard classifications of a structurally similar compound, 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid, which includes a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen[2]. While the removal of the Boc group to yield the target compound will alter its physicochemical properties, the core structure provides a valuable starting point for risk assessment.

Table 1: Predicted Hazard Classifications for 2-(2-Methylazetidin-2-yl)acetic Acid
Hazard ClassCategoryPredicted EffectSource for Analogue
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Warning: Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin IrritationCategory 2Warning: Causes skin irritation.[2]
Eye IrritationCategory 2AWarning: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning: May cause respiratory irritation or drowsiness and dizziness.[2]

Causality Behind Predicted Toxicities:

  • Acute Toxicity: The predicted moderate acute toxicity is a common feature of many small molecule pharmaceuticals and reactive chemical building blocks. The presence of the carboxylic acid and the amine functionality could contribute to this profile.

  • Skin and Eye Irritation: Acetic acid and its derivatives are known to be irritants[3][4]. The acidic nature of the carboxylic acid group in the target molecule is the likely driver for the predicted skin and eye irritation. Direct contact can lead to localized inflammation and tissue damage.

  • Specific Target Organ Toxicity (STOT-SE): The potential for respiratory irritation is also consistent with the properties of some volatile organic acids. Inhalation could lead to irritation of the mucous membranes in the respiratory tract. The prediction of drowsiness or dizziness suggests possible central nervous system effects, a property observed with various small molecule drugs that can cross the blood-brain barrier.

Essential Experimental Protocols for a Definitive Safety Assessment

To move beyond a predictive profile, a series of standardized in vitro and in vivo toxicological studies are required. The following protocols represent a typical workflow for preclinical safety assessment.

In Vitro Toxicity Assays

These initial screens are crucial for early-stage hazard identification and can reduce the reliance on animal testing.

Experimental Workflow: In Vitro Cytotoxicity

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare stock solution of 2-(2-Methylazetidin-2-yl)acetic acid treatment Treat cells with a serial dilution of the test compound start->treatment cell_culture Culture relevant cell lines (e.g., HepG2, HEK293) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay_readout Perform viability assay (e.g., MTT, CellTiter-Glo) incubation->assay_readout data_analysis Calculate IC50 values assay_readout->data_analysis report Report cytotoxicity profile data_analysis->report

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Step-by-Step Protocol for In Vitro Cytotoxicity (MTT Assay):

  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of 2-(2-methylazetidin-2-yl)acetic acid in the appropriate cell culture medium. Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assays

Assessing the potential for a compound to cause genetic mutations is a critical component of the safety profile.

Logical Relationship: Genotoxicity Assessment

compound Test Compound ames Ames Test (Bacterial Reverse Mutation) compound->ames mla Mouse Lymphoma Assay (In Vitro Mammalian Cell Gene Mutation) compound->mla micronucleus In Vivo Micronucleus Test (Chromosomal Damage) compound->micronucleus genotoxicity_profile Genotoxicity Profile ames->genotoxicity_profile mla->genotoxicity_profile micronucleus->genotoxicity_profile

Caption: Key assays for a comprehensive genotoxicity assessment.

Acute Systemic Toxicity (In Vivo)

Should in vitro data suggest further investigation is warranted, a preliminary in vivo study to determine acute toxicity is performed.

Step-by-Step Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD 425):

  • Animal Acclimation: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of 2-(2-methylazetidin-2-yl)acetic acid to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • Endpoint: The test is concluded when one of the stopping criteria defined by the OECD guideline is met.

  • LD50 Estimation: The data are used to estimate the median lethal dose (LD50) of the compound.

Broader Context from Azetidinone and Acetic Acid Derivatives

The broader class of 2-azetidinones (β-lactams) is well-known in pharmacology, primarily as antibiotics[5]. The toxicity profile of these compounds varies widely based on their substituents. Some have been investigated for a range of activities including antimicrobial, antifungal, anti-inflammatory, and antitumor effects[6]. The development of any new azetidine-containing compound must consider the potential for these diverse biological interactions.

Acetic acid derivatives, particularly aryl-acetic and hetero-aryl acetic acids, are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs)[7]. A common toxicity associated with this class is gastrointestinal irritation and ulceration due to the inhibition of cyclooxygenase (COX) enzymes[7][8]. While 2-(2-methylazetidin-2-yl)acetic acid does not share the typical structural motifs of an NSAID, the potential for acidic-group-mediated GI irritation should be considered in oral dosing safety studies.

Conclusion and Future Directions

The preliminary safety profile of 2-(2-methylazetidin-2-yl)acetic acid, based on structural analogy, suggests a compound with moderate acute toxicity and potential for skin, eye, and respiratory irritation. This predictive assessment provides a critical foundation for designing a comprehensive and targeted non-clinical safety evaluation program.

The path forward requires the systematic application of the described in vitro and in vivo experimental protocols. The results of these studies will establish a definitive safety profile, enabling informed decisions in the progression of any development program involving this compound.

References

  • NextSDS. (n.d.). 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid Safety Data Sheet. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014, September 18). Acetic acid, mercapto-, methyl ester: Human health tier II assessment. Retrieved from [Link]

  • de Vriendt, K., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 9845-9859. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2016). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 21(8), 1049. Retrieved from [Link]

  • INEOS Group. (2019, November 11). Safety Data Sheet - Acetic Acid. Retrieved from [Link]

  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
  • Ates, H. Z., & Mazi, A. (2019). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(4), 539-545. Retrieved from [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 14(5), 448. Retrieved from [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 14(5), 448. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3848. Retrieved from [Link]

  • Agudoawu, S. A., et al. (1999). Synthesis and Analgesic Activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic Acid Methyl Esters, Acetic Acids, and Acetamides. Archiv der Pharmazie, 332(6), 213-218. Retrieved from [Link]

  • UBPBio. (n.d.). Safety Data Sheet - Boc-L-Azetidine-2-carboxylic acid.
  • Trivedi, A. R., et al. (2013). BIOACTIVE AZETIDINONE: A REVIEW. International Journal of Engineering Research, 2(5), 1-8.
  • The Non-steroidal Anti-inflammatory Drugs (NSAIDs). (n.d.). University of Anbar.
  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16.
  • Kumar, R., et al. (2010). 2-Azetidinone--a new profile of various pharmacological activities. Die Pharmazie, 65(12), 875-883. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Enantioselective Synthesis of 2-(2-Methylazetidin-2-yl)acetic acid

Introduction Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug discovery.[1][2][3][4] Their inherent ring strain and thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug discovery.[1][2][3][4] Their inherent ring strain and three-dimensional character can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and binding affinity.[5][6] Specifically, 2-substituted azetidine derivatives, such as 2-(2-methylazetidin-2-yl)acetic acid, serve as constrained bioisosteres of larger ring systems and are key components in various biologically active molecules.[7] The stereochemistry at the C2 position is often crucial for biological activity, necessitating the development of robust and efficient enantioselective synthetic methods.

This document provides a detailed protocol for the enantioselective synthesis of 2-(2-methylazetidin-2-yl)acetic acid, a valuable building block for pharmaceutical research. The described methodology focuses on a diastereoselective alkylation approach, which offers a practical and scalable route to the target compound with high enantiopurity.

Synthetic Strategy: Diastereoselective α-Alkylation of a Chiral Azetidine Derivative

The core of this synthetic protocol lies in the diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile. This strategy leverages a chiral auxiliary attached to the azetidine nitrogen to direct the approach of an incoming electrophile, thereby establishing the desired stereocenter at the C2 position. Subsequent removal of the chiral auxiliary and hydrolysis of the nitrile furnish the target carboxylic acid.

A key advantage of this approach is the use of a readily available and inexpensive chiral source, such as (S)-1-phenylethylamine, to introduce the initial stereochemical information.[1] The formation of an N-borane complex of the azetidine derivative enhances the acidity of the α-proton and facilitates stereocontrolled deprotonation and subsequent alkylation.[1]

Workflow Overview

G cluster_0 Synthesis of Chiral Precursor cluster_1 Stereocenter Induction cluster_2 Final Product Formation Start Commercially Available (S)-1-phenylethylamine Step1 Formation of N-((S)-1-phenylethyl)azetidine-2-carbonitrile Start->Step1 Step2 N-Borane Complex Formation Step1->Step2 Step3 Diastereoselective α-Alkylation with a Methylating Agent Step2->Step3 Step4 Removal of Chiral Auxiliary and Borane Step3->Step4 Step5 Hydrolysis of Nitrile to Carboxylic Acid Step4->Step5 Final_Product 2-(2-Methylazetidin-2-yl)acetic acid Step5->Final_Product

Caption: Synthetic workflow for enantioselective synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
(S)-1-phenylethylamine≥99%Sigma-Aldrich
Azetidine-2-carbonitrile hydrochloride≥98%Combi-Blocks
Borane dimethyl sulfide complex (BMS)~10 M in THFSigma-Aldrich
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneSigma-Aldrich
Methyl iodide≥99.5%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Sodium hydroxide≥98%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Magnesium sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich
Step 1: Synthesis of (S)-N-(1-Phenylethyl)azetidine-2-carbonitrile

Rationale: This step introduces the chiral auxiliary that will direct the subsequent stereoselective alkylation. The reaction is a standard nucleophilic substitution where the chiral amine displaces a suitable leaving group on a protected azetidine precursor.

  • To a solution of azetidine-2-carbonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add (S)-1-phenylethylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-N-(1-phenylethyl)azetidine-2-carbonitrile as a colorless oil.

Step 2: N-Borane Complex Formation

Rationale: The formation of the N-borane complex serves two primary purposes. First, it protects the nitrogen lone pair from participating in side reactions. Second, and more importantly, it increases the acidity of the α-proton at the C2 position, facilitating its removal by a strong base in the subsequent alkylation step.[1]

  • To a solution of (S)-N-(1-phenylethyl)azetidine-2-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (argon or nitrogen), add borane dimethyl sulfide complex (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • The formation of the N-borane complex can be monitored by TLC or ¹H NMR. The solvent is typically removed under reduced pressure to yield the crude complex, which is used directly in the next step without further purification.

Step 3: Diastereoselective α-Methylation

Rationale: This is the key stereochemistry-defining step. The chiral N-substituent directs the deprotonation and subsequent approach of the electrophile (methyl iodide) to occur from the less sterically hindered face, leading to the preferential formation of one diastereomer. The choice of a strong, non-nucleophilic base like LDA at low temperatures is crucial to ensure rapid and clean deprotonation without competing side reactions.[1]

  • To a solution of the N-borane complex from the previous step in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add LDA (1.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium aza-enolate.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired diastereomer of the α-methylated product.

Step 4: Removal of the Chiral Auxiliary and Borane Group

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves both the N-benzyl-type chiral auxiliary and the N-borane complex. This deprotection step reveals the free secondary amine of the azetidine ring.

  • Dissolve the purified α-methylated product in trifluoroacetic acid (0.2 M) at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the TFA.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 2-(2-methylazetidin-2-yl)acetonitrile.

Step 5: Hydrolysis of the Nitrile to Carboxylic Acid

Rationale: The final step involves the hydrolysis of the nitrile functionality to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions associated with the strained azetidine ring under strongly acidic conditions at elevated temperatures.

  • To the crude 2-(2-methylazetidin-2-yl)acetonitrile, add a 6 M aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully acidify to pH ~4-5 with concentrated hydrochloric acid.

  • The product may precipitate upon acidification. If not, extract the aqueous solution with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-methylazetidin-2-yl)acetic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexanes).

Expected Results and Characterization

StepProductTypical YieldDiastereomeric Ratio (d.r.)Analytical Techniques
1. Chiral Auxiliary Attachment(S)-N-(1-Phenylethyl)azetidine-2-carbonitrile85-95%N/A¹H NMR, ¹³C NMR, MS
3. α-Methylationα-Methylated N-borane complex70-80%>95:5¹H NMR, ¹³C NMR, Chiral HPLC analysis of deprotected amine
5. Hydrolysis2-(2-Methylazetidin-2-yl)acetic acid80-90%>98% e.e. (after purification)¹H NMR, ¹³C NMR, MS, Chiral HPLC, Optical Rotation
Characterization Data for the Final Product
  • ¹H NMR (400 MHz, D₂O): δ 3.65-3.55 (m, 2H, N-CH₂), 2.40-2.30 (m, 2H, ring-CH₂), 2.60 (s, 2H, CH₂COOH), 1.45 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, D₂O): δ 178.5 (COOH), 65.0 (C2), 52.0 (N-CH₂), 38.0 (CH₂COOH), 25.0 (ring-CH₂), 22.0 (CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₁₁NO₂ [M+H]⁺: 130.08, found: 130.1.

  • Chiral HPLC: Enantiomeric excess can be determined by derivatization with a chiral agent followed by HPLC analysis on a suitable chiral stationary phase.

Troubleshooting and Scientific Insights

  • Low Diastereoselectivity in Alkylation: This can be due to incomplete formation of the lithium aza-enolate or the reaction temperature being too high. Ensure the use of freshly titrated LDA and maintain a temperature of -78 °C throughout the addition and initial reaction period. The choice of solvent can also influence stereoselectivity; THF is generally optimal.

  • Incomplete Deprotection: If the removal of the chiral auxiliary is sluggish, the reaction time with TFA can be extended. However, prolonged exposure to strong acid may lead to some degradation of the azetidine ring.

  • Difficulty in Final Product Isolation: The zwitterionic nature of the final amino acid can make extraction challenging. Adjusting the pH carefully to the isoelectric point can aid in precipitation or improve extraction efficiency. The use of a continuous liquid-liquid extractor can also be beneficial for more polar products.

Conclusion

The presented protocol offers a reliable and stereocontrolled method for the enantioselective synthesis of 2-(2-methylazetidin-2-yl)acetic acid. By employing a diastereoselective alkylation strategy directed by a readily available chiral auxiliary, this approach provides access to a valuable building block for drug discovery and development with high enantiopurity. The detailed step-by-step procedure, coupled with insights into the rationale behind each step and potential troubleshooting, should enable researchers to successfully implement this synthesis in their laboratories.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry.
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry - Oxford Academic.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC - NIH.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Novel Syntheses of Azetidines and Azetidinones.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Preparation of 2‐substituted azetidines via C−H arylation.
  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. PMC - NIH.

Sources

Application

Application Notes and Protocols: Leveraging 2-(2-Methylazetidin-2-yl)acetic Acid as a Novel Building Block for Advanced Peptidomimetics

Introduction: A New Frontier in Peptide Design In the landscape of modern drug discovery and materials science, peptidomimetics represent a pivotal strategy to overcome the inherent limitations of natural peptides, such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Peptide Design

In the landscape of modern drug discovery and materials science, peptidomimetics represent a pivotal strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The introduction of non-natural, constrained amino acids is a cornerstone of this approach, enabling the design of novel peptide architectures with enhanced therapeutic potential. This document provides a comprehensive guide to the application of 2-(2-Methylazetidin-2-yl)acetic acid, a unique α,α-disubstituted azetidine-containing amino acid, as a versatile building block in solid-phase peptide synthesis (SPPS).

The rigid four-membered azetidine ring, coupled with the gem-dimethyl substitution at the α-carbon, imparts significant conformational constraints on the peptide backbone. This guide will delve into the profound impact of this structural motif on peptide secondary structure, particularly its propensity to induce γ-turns, and explore the subsequent enhancements in enzymatic stability and potential for improved cell permeability. Through detailed protocols and in-depth scientific rationale, this application note serves as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the power of this novel building block to create next-generation peptidomimetics.

Structural and Conformational Impact of 2-(2-Methylazetidin-2-yl)acetic Acid

The incorporation of 2-(2-Methylazetidin-2-yl)acetic acid into a peptide chain introduces a significant departure from the conformational flexibility of natural amino acids. Unlike proline, which is well-known to favor the formation of β-turns, the smaller, more constrained azetidine ring of this building block directs the peptide backbone towards a different secondary structure: the γ-turn.[1][2]

A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. The presence of the methyl group at the α-position of the azetidine ring further enhances this turn-inducing capability.[2] This distinct conformational preference opens up new avenues for designing peptides with novel three-dimensional structures and, consequently, novel biological activities.

Caption: Comparison of β-turn and γ-turn induction.

The ability to precisely control the secondary structure of a peptide is paramount in designing molecules that can effectively interact with biological targets such as receptors and enzymes. The γ-turn motif induced by 2-(2-Methylazetidin-2-yl)acetic acid can be a valuable tool in mimicking or disrupting protein-protein interactions that are mediated by similar structural elements.[3]

Enhancing Peptide Properties: Stability and Bioavailability

The introduction of α,α-disubstituted amino acids like 2-(2-Methylazetidin-2-yl)acetic acid offers significant advantages in terms of enzymatic stability and has the potential to improve cell permeability.

Enzymatic Stability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The steric hindrance provided by the gem-dimethyl group at the α-carbon of 2-(2-Methylazetidin-2-yl)acetic acid effectively shields the adjacent peptide bonds from proteolytic cleavage.[4][5] This increased resistance to enzymatic degradation can significantly extend the in vivo half-life of peptide-based therapeutics, leading to improved efficacy and reduced dosing frequency. While specific data for peptides containing this exact building block is an area of ongoing research, the principle of enhanced stability through α,α-disubstitution is a well-established strategy in peptidomimetic design.[4]

Cell Permeability

The ability of a therapeutic molecule to cross cell membranes is a critical determinant of its efficacy, particularly for targeting intracellular proteins. While peptide drugs are often limited by poor membrane permeability, the incorporation of constrained, non-natural amino acids can offer a path to improvement. The rigidification of the peptide backbone and the potential for intramolecular hydrogen bonding induced by the γ-turn can reduce the desolvation penalty associated with membrane transit.[6][7] Furthermore, the introduction of non-natural amino acids can modulate the lipophilicity of the peptide, a key factor in passive diffusion across the lipid bilayer.[8] Studies on other cyclic α,α-disubstituted α-amino acids have demonstrated improved cell permeability in arginine-rich peptides, suggesting a promising avenue for the application of 2-(2-Methylazetidin-2-yl)acetic acid in developing cell-penetrating peptides.[9]

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of the sterically hindered 2-(2-Methylazetidin-2-yl)acetic acid into a peptide sequence requires optimized SPPS protocols. The following sections provide detailed methodologies for the synthesis of the Fmoc-protected building block and its efficient coupling during SPPS.

Synthesis of Fmoc-2-(2-Methylazetidin-2-yl)acetic Acid

The Fmoc-protected version of the building block is essential for its use in standard Fmoc-based SPPS. A general synthetic route involves the protection of the azetidine nitrogen with a suitable protecting group (e.g., Boc), followed by the introduction of the acetic acid moiety and subsequent Fmoc protection of the amino group after deprotection of the azetidine nitrogen. While a specific, detailed synthesis is beyond the scope of this application note, a general strategy is outlined below. The synthesis of related azetidinone precursors can be achieved through various cycloaddition reactions.[10]

Synthesis_Workflow A 2-Methylazetidine Precursor B N-Protection (e.g., Boc) A->B C Alkylation to introduce acetic acid moiety B->C D N-Deprotection C->D E Fmoc Protection D->E F Fmoc-2-(2-Methylazetidin-2-yl)acetic acid E->F

Caption: General synthetic workflow for Fmoc-protected building block.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Due to the steric hindrance of this α,α-disubstituted amino acid, standard coupling conditions may result in incomplete reactions. Therefore, the use of more potent coupling reagents and potentially longer coupling times or double coupling is recommended.[1][11]

Table 1: Recommended Coupling Reagents and Conditions

Coupling ReagentEquivalents (Reagent/Amino Acid/Base)SolventCoupling TimeNotes
HATU/HOAt/DIPEA 3.8 / 4 / 8DMF1-4 hoursHighly effective for sterically hindered amino acids. Pre-activation is recommended.[12]
HCTU/DIPEA 4 / 4 / 8DMF1-2 hoursA common and effective coupling reagent for challenging couplings.[11]
DIC/Oxyma 5 / 5 / -DMF2-4 hoursA carbodiimide-based method that can be effective for hindered couplings.

Step-by-Step SPPS Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[11]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling (Standard Amino Acids): For standard Fmoc-amino acids, use a standard coupling protocol (e.g., HCTU/DIPEA in DMF for 30-60 minutes).

  • Coupling of Fmoc-2-(2-Methylazetidin-2-yl)acetic Acid:

    • Pre-activate a solution of Fmoc-2-(2-Methylazetidin-2-yl)acetic acid (4 equivalents), HATU (3.8 equivalents), and HOAt (4 equivalents) in DMF with DIPEA (8 equivalents) for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

    • Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) should be performed.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[11]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Elongated Peptide Wash2->End End->Deprotection Repeat for next amino acid

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Applications and Future Directions

The unique structural and conformational properties conferred by 2-(2-Methylazetidin-2-yl)acetic acid make it a highly valuable building block for a wide range of applications in peptidomimetic research and development.

  • Design of Novel Bioactive Peptides: The ability to induce specific γ-turn conformations can be exploited to design peptidomimetics that target protein-protein interactions with high affinity and specificity. This is particularly relevant for therapeutic areas such as oncology, immunology, and infectious diseases.[14][15]

  • Development of Enzyme Inhibitors: The constrained backbone can be used to pre-organize the peptide into a conformation that is complementary to the active site of a target enzyme, leading to the development of potent and selective inhibitors.

  • Creation of Novel Biomaterials: Peptides containing this building block can self-assemble into well-defined nanostructures, opening up possibilities for the development of new biomaterials for applications in tissue engineering, drug delivery, and diagnostics.

  • Probing Structure-Activity Relationships: The systematic incorporation of 2-(2-Methylazetidin-2-yl)acetic acid into known bioactive peptides can provide valuable insights into the role of specific secondary structures in mediating biological activity.

Future research will likely focus on a more detailed characterization of the biophysical properties of peptides containing this building block, including comprehensive studies on their enzymatic stability, cell permeability, and immunogenicity. Furthermore, the exploration of this building block in the context of peptide macrocyclization could lead to the discovery of a new generation of highly potent and bioavailable peptide therapeutics.

Conclusion

2-(2-Methylazetidin-2-yl)acetic acid is a powerful and versatile building block that offers a unique set of advantages for the design and synthesis of advanced peptidomimetics. Its ability to induce γ-turn conformations, enhance enzymatic stability, and potentially improve cell permeability makes it a valuable tool for overcoming the limitations of natural peptides. The detailed protocols and scientific insights provided in this application note are intended to empower researchers to explore the full potential of this novel amino acid and to accelerate the discovery and development of innovative peptide-based therapeutics and materials.

References

  • Ueda, S., et al. (2018). Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. ACS Biomaterials Science & Engineering, 4(4), 1368–1376.
  • Alonso, E., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1759-1768.
  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in enzymology, 503, 3–33.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Qian, Z., et al. (2017). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 22(10), 1625.
  • Gentilucci, L., et al. (2020). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 120(17), 9695-9759.
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
  • Bowers, A. A. (n.d.). Peptide Cell Permeability.
  • Fairlie, D. P., & Dantas de Oliveira, G. (2019). Twists or Turns: stabilising alpha vs beta turns in tetrapeptides. Chemical Science, 10(40), 9223-9231.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
  • Toniolo, C., & Crisma, M. (2012). Single and multiple peptide γ-turns: literature survey and recent progress. Chemical Society Reviews, 41(19), 6285-6302.
  • Roy, R. N., et al. (2019). Examples of bioactive peptides incorporating arylglycines. The square...
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(1), 2–11.
  • Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: A review. Food Quality and Safety, 1(1), 29-46.
  • Walport, L. J., et al. (2021). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 26(11), 3267.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 19(6), 333–349.
  • Uray, K., et al. (2022). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. International Journal of Molecular Sciences, 23(15), 8386.
  • Rico, R. G., et al. (2013). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 12(5), 531-551.
  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 482-488.
  • Agyei, D. (2022). Recent advances in the effect of simulated gastrointestinal digestion and encapsulation on peptide bioactivity and stability. Food & function, 13(15), 7793–7808.
  • Goodman, M., & Ro, S. (2008). Peptidomimetics. Accounts of Chemical Research, 41(10), 1375-1376.
  • D'hooghe, M., & De Kimpe, N. (2024).
  • Chen, B. C., et al. (2001). U.S. Patent No. 6,207,822. Washington, DC: U.S.
  • N, U., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Toum, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4480-4537.

Sources

Method

The Azetidine Advantage: Harnessing 2-(2-Methylazetidin-2-yl)acetic Acid in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the strained four-membered azetidine ring has emerged as a "privileged" motif, offering a compelling combination of structural rigidity and synthetic versatility.[1][2] This guide delves into the applications of a specific, yet underexplored, building block: 2-(2-Methylazetidin-2-yl)acetic acid . By examining its structural features and drawing insights from closely related analogues, we will illuminate its potential as a valuable tool in the design of next-generation drugs.

The Scientific Rationale: Why 2-(2-Methylazetidin-2-yl)acetic Acid?

The incorporation of azetidine rings into drug candidates can significantly enhance their pharmacological properties.[1][3] The strained nature of the four-membered ring imparts a defined three-dimensional geometry, which can facilitate optimal interactions with biological targets.[1] 2-(2-Methylazetidin-2-yl)acetic acid is particularly noteworthy for several key reasons:

  • Constrained Amino Acid Analogue: The core structure of this molecule mimics that of the natural amino acid proline.[4][5] The gem-disubstitution at the 2-position with a methyl and a carboxymethyl group introduces significant conformational constraint. This rigidity can be strategically employed to lock a peptide or small molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a target receptor or enzyme.[6]

  • Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved metabolic stability, solubility, and ligand efficiency compared to their larger ring counterparts.[1][2] The introduction of this scaffold can mitigate common drug development hurdles such as rapid metabolism and poor bioavailability.

  • Novel Chemical Space: As a less explored building block, 2-(2-Methylazetidin-2-yl)acetic acid offers access to novel chemical space, providing opportunities to develop intellectual property and overcome existing patent limitations.

Potential Therapeutic Applications

Based on the established roles of similar azetidine derivatives in medicinal chemistry, we can anticipate the utility of 2-(2-Methylazetidin-2-yl)acetic acid across various therapeutic areas:

  • Peptidomimetics and Protein-Protein Interaction (PPI) Modulators: The ability of azetidine-2-carboxylic acid derivatives to act as proline mimics makes them ideal for incorporation into peptides and peptidomimetics.[4][5][7] By replacing a proline residue with 2-(2-methylazetidin-2-yl)acetic acid, researchers can introduce a rigid turn or kink in the peptide backbone, potentially enhancing its biological activity and stability. This is particularly relevant for targeting PPIs, which are often mediated by flexible loop regions of proteins.

  • Central Nervous System (CNS) Agents: The phenylethylamine motif, often found in CNS-active agents, can be mimicked and constrained by azetidine scaffolds.[8] The rigid framework of 2-(2-methylazetidin-2-yl)acetic acid could be exploited to design novel ligands for CNS receptors with improved selectivity and reduced off-target effects.

  • Enzyme Inhibitors: The unique geometry of the azetidine ring can be leveraged to design potent and selective enzyme inhibitors. The acetic acid side chain can serve as a handle for further functionalization to target specific residues within an enzyme's active site.

  • Antibacterial and Antiviral Agents: The β-lactam ring, a 2-azetidinone, is a cornerstone of many antibiotics.[9] While not a β-lactam itself, the azetidine core of 2-(2-methylazetidin-2-yl)acetic acid can serve as a scaffold for the development of novel antibacterial or antiviral agents by presenting pharmacophoric groups in a spatially defined manner.

Synthetic Strategies and Protocols

Retrosynthetic Analysis

A logical approach to the synthesis of 2-(2-Methylazetidin-2-yl)acetic acid would involve the construction of the 2,2-disubstituted azetidine ring as a key step.

Retrosynthesis Target 2-(2-Methylazetidin-2-yl)acetic acid Intermediate1 Protected 2-methyl-2-(cyanomethyl)azetidine Target->Intermediate1 Hydrolysis Intermediate2 Protected 2-methyl-azetidine-2-carbonitrile Intermediate1->Intermediate2 Alkylation Intermediate3 Protected 2-methyl-azetidin-2-ol Intermediate2->Intermediate3 Cyanation Intermediate4 Protected 2-methyl-azetidine Intermediate3->Intermediate4 Oxidation StartingMaterial1 N-Protected 3-halo-2-methyl-propan-1-amine Intermediate4->StartingMaterial1 Intramolecular Cyclization StartingMaterial2 N-Protected 2-amino-2-methyl-propane-1,3-diol StartingMaterial1->StartingMaterial2 Halogenation

Caption: Retrosynthetic analysis for 2-(2-Methylazetidin-2-yl)acetic acid.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on established methods for the synthesis of substituted azetidines.[8][10] Optimization of reaction conditions and protecting group strategies will be necessary.

Step 1: Synthesis of N-Protected 3-chloro-2-methylpropan-1-amine

  • Starting Material: N-Boc-2-amino-2-methyl-propane-1,3-diol.

  • Procedure:

    • Dissolve N-Boc-2-amino-2-methyl-propane-1,3-diol in dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add triethylamine (1.1 equivalents).

    • Add methanesulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

    • Dissolve the crude mesylate in a suitable solvent (e.g., THF).

    • Add lithium chloride (excess) and heat the reaction to reflux overnight.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain N-Boc-3-chloro-2-methylpropan-1-amine.

Step 2: Intramolecular Cyclization to form N-Boc-2-methylazetidine

  • Starting Material: N-Boc-3-chloro-2-methylpropan-1-amine.

  • Procedure:

    • Dissolve N-Boc-3-chloro-2-methylpropan-1-amine in a suitable solvent such as THF or DMF.

    • Add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield N-Boc-2-methylazetidine.

Step 3: Functionalization at the 2-Position

This step is the most challenging and may require significant optimization. A potential route involves α-lithiation followed by trapping with an electrophile.

  • Starting Material: N-Boc-2-methylazetidine.

  • Procedure:

    • Dissolve N-Boc-2-methylazetidine in dry THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C.

    • Add a strong base such as s-butyllithium (s-BuLi) or t-butyllithium (t-BuLi) dropwise.

    • Stir the reaction at -78 °C for 1-2 hours to allow for the formation of the α-lithiated species.

    • Add a suitable electrophile for the carboxymethyl group, such as a protected bromoacetate (e.g., t-butyl bromoacetate).

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Step 4: Deprotection

  • Starting Material: N-Boc- and ester-protected 2-(2-methylazetidin-2-yl)acetic acid.

  • Procedure:

    • Dissolve the protected compound in a suitable solvent (e.g., DCM for Boc removal, or a mixture of THF/water for ester hydrolysis).

    • For Boc deprotection, add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • For ester hydrolysis (e.g., t-butyl ester), treat with a strong acid like TFA. For other esters (e.g., methyl or ethyl), use a base like lithium hydroxide (LiOH) in a mixture of THF and water.

    • Remove the solvent and any excess acid/base under reduced pressure.

    • The final product may be purified by recrystallization or ion-exchange chromatography.

Caption: Proposed synthetic workflow for 2-(2-Methylazetidin-2-yl)acetic acid.

Data Summary and Characterization

Upon successful synthesis, the following data should be collected to confirm the identity and purity of 2-(2-Methylazetidin-2-yl)acetic acid and its intermediates.

Analysis Expected Outcome
¹H NMR Signals corresponding to the azetidine ring protons, the methyl group, and the methylene protons of the acetic acid side chain.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the quaternary carbon at the 2-position.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C7H13NO2, MW: 143.18 g/mol ).
Purity (HPLC) A single major peak indicating high purity (>95%).

Conclusion and Future Outlook

2-(2-Methylazetidin-2-yl)acetic acid represents a promising yet underutilized building block in medicinal chemistry. Its inherent conformational rigidity and potential to improve the physicochemical properties of drug candidates make it an attractive scaffold for a wide range of therapeutic targets. The synthetic strategies outlined in this guide, though requiring optimization, provide a clear path for its preparation. As the demand for novel and effective therapeutics continues to grow, the exploration of unique chemical entities like 2-(2-methylazetidin-2-yl)acetic acid will be crucial for advancing the frontiers of drug discovery.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • Azetidines in medicinal chemistry: emerging applic
  • Proline Analogues | Chemical Reviews - ACS Public
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Methods for the Synthesis of Substituted Azetines | Organic Letters - ACS Public
  • Azetidines in medicinal chemistry: emerging applic
  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry | Organic Letters - ACS Public
  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv.
  • Azetidine synthesis - Organic Chemistry Portal.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)
  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design | Request PDF.
  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI.
  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis.
  • Design and synthesis of two azetidin-haloperidol derivatives using some str

Sources

Application

Application Note: ¹H and ¹³C NMR Spectral Assignments for 2-(2-Methylazetidin-2-yl)acetic acid

Introduction & Chemical Context In modern drug discovery, azetidines are increasingly utilized as metabolically stable, low-lipophilicity bioisosteres for larger heterocycles like pyrrolidines and morpholines. 2-(2-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug discovery, azetidines are increasingly utilized as metabolically stable, low-lipophilicity bioisosteres for larger heterocycles like pyrrolidines and morpholines. 2-(2-Methylazetidin-2-yl)acetic acid (CAS 92992-35-3) is a highly valuable unnatural amino acid building block. However, its structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The combination of a highly strained four-membered ring, rapid nitrogen inversion, and a fully substituted chiral quaternary center generates a complex magnetic environment.

This application note provides a comprehensive, self-validating protocol for the unambiguous ¹H and ¹³C NMR spectral assignment of 2-(2-Methylazetidin-2-yl)acetic acid, explaining the causality behind the observed spin systems to ensure absolute analytical trustworthiness.

Structural Analysis & Spin System Causality

To accurately assign the NMR spectra, one must first understand the physical causality dictating the chemical shifts and coupling constants:

  • Zwitterionic State: As an amino acid analogue, this compound exists predominantly as a zwitterion in polar protic solvents (e.g., D₂O). The protonated azetidinium nitrogen strongly deshields the adjacent C2 and C4 carbons, while the deprotonated carboxylate group acts as a mild electron donor, slightly shielding the exocyclic α-methylene group.

  • Diastereotopic Environments: Azetidine rings are non-planar and undergo rapid puckering dynamics. The introduction of a chiral quaternary center at C2 rigidly breaks the molecular symmetry. Consequently, the methylene protons at C3, C4, and the exocyclic α-carbon are highly diastereotopic 1. Instead of appearing as simple singlets or triplets, these proton pairs manifest as complex multiplets or AB quartets due to distinct magnetic environments (pro-R / pro-S) and strong geminal coupling.

  • Quaternary Carbon Deshielding: The ¹³C chemical shift of the C2 carbon is highly sensitive to ring strain. The combined deshielding effects of the adjacent nitrogen, the methyl group, and the acetic acid appendage push the C2 resonance significantly downfield (~65 ppm) compared to unsubstituted azetidines 2.

Experimental Methodology (Self-Validating Protocol)

A robust analytical protocol must be a self-validating system. Relying solely on 1D NMR can lead to misassignment of diastereotopic pairs. This protocol mandates orthogonal cross-validation using 2D NMR techniques.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of 2-(2-Methylazetidin-2-yl)acetic acid (>98% purity) in 600 µL of Deuterium Oxide (D₂O, 99.9% D). D₂O is chosen to stabilize the zwitterionic form and eliminate the broad, exchangeable NH and COOH protons from the ¹H spectrum, simplifying the aliphatic region.

  • Referencing: Add a trace amount of TSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm), or reference the spectrum to the residual HDO solvent peak at 4.79 ppm.

  • 1D ¹H NMR Acquisition:

    • Parameters: 400 MHz or 600 MHz, 16 scans, 2.0 s relaxation delay (d1), 30° flip angle.

    • Purpose: Establish integration values and extract geminal coupling constants (J ~ 15.5 Hz) for the AB systems.

  • 1D ¹³C NMR Acquisition:

    • Parameters: 100 MHz or 150 MHz, 1024 scans, 2.0 s relaxation delay, WALTZ-16 proton decoupling.

    • Purpose: Identify the six distinct carbon environments, paying special attention to the low-intensity quaternary C2 and carboxylate carbons.

  • 2D NMR Cross-Validation (COSY, HSQC, HMBC):

    • Acquire HSQC to unambiguously link each diastereotopic proton pair to its respective carbon (C3, C4, and exocyclic CH₂).

    • Acquire HMBC to map the connectivity across the quaternary C2 center. The methyl protons and exocyclic CH₂ protons will both show strong ³J correlations to the C2 carbon, validating the core structural framework 3.

NMR_Workflow Start Sample Preparation (D2O, Zwitterion) Acq1D Acquire 1D Spectra (1H & 13C NMR) Start->Acq1D Optimize Conc. Acq2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq1D->Acq2D Setup Params Identify Identify Spin Systems (Diastereotopic Pairs) Acq1D->Identify Initial Analysis Validate Cross-Validate via 2D (HSQC/HMBC Linkage) Acq2D->Validate Extract Correlations Assign1H Assign 1H Resonances (Integration & J-Coupling) Identify->Assign1H Assign13C Assign 13C Resonances (Chemical Shifts) Identify->Assign13C Assign1H->Validate Assign13C->Validate Final Final Spectral Assignment (Self-Validated) Validate->Final Confirm Structure

Logical Workflow for Comprehensive NMR Spectral Elucidation

Quantitative Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and the underlying structural causality for each assignment.

Table 1: ¹H NMR Spectral Assignments (400 MHz, D₂O)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality / Assignment Notes
C2-CH₃ ~1.55Singlet (s)3H-Sharp singlet; isolated from adjacent protons by the quaternary C2 center.
C3-Hₐ ~2.25Multiplet (m)1H-Diastereotopic ring proton; shielded relative to C4 due to distance from N.
C3-Hь ~2.50Multiplet (m)1H-Diastereotopic ring proton; exhibits strong geminal coupling to C3-Hₐ.
C2-CH₂-CO ~2.65Doublet (d)1H15.5Exocyclic diastereotopic proton (AB spin system, pro-R / pro-S).
C2-CH₂-CO ~2.80Doublet (d)1H15.5Exocyclic diastereotopic proton (AB spin system, pro-R / pro-S).
C4-Hₐ ~3.75Multiplet (m)1H-Deshielded strongly by the adjacent protonated azetidinium nitrogen.
C4-Hь ~3.95Multiplet (m)1H-Deshielded strongly by the adjacent protonated azetidinium nitrogen.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, D₂O)
PositionChemical Shift (δ, ppm)TypeCausality / Assignment Notes
C2-CH₃ ~23.5CH₃Typical methyl shift for an aliphatic ring substituent.
C3 ~26.5CH₂Most shielded ring carbon; positioned β to the nitrogen atom.
C2-CH₂-CO ~42.0CH₂Shift dictated by the α-position to both the carboxylate and quaternary C2.
C4 ~44.0CH₂Deshielded by the directly attached electronegative nitrogen atom.
C2 ~65.0C (quat)Highly deshielded quaternary carbon due to ring strain and N-attachment.
C=O ~176.0C (quat)Characteristic chemical shift for a carboxylate carbon in a zwitterionic state.

References

  • Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles Source: ACS Publications URL
  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

Method

A Robust HPLC-UV Method for the Quantification of 2-(2-Methylazetidin-2-yl)acetic acid via Pre-Column Derivatization

An Application Note and Protocol from the Senior Application Scientist Abstract This application note details the development and validation of a selective and reliable High-Performance Liquid Chromatography (HPLC) metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note details the development and validation of a selective and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(2-Methylazetidin-2-yl)acetic acid. Due to the analyte's lack of a native chromophore, a pre-column derivatization strategy was employed.[1][2] Phenylisothiocyanate (PITC) was selected as the derivatizing agent, which reacts with the secondary amine of the analyte to form a stable, UV-active phenylthiocarbamyl (PTC) derivative detectable at 254 nm.[3] The method utilizes a standard reversed-phase C18 column with gradient elution. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[4][5] This method is suitable for routine analysis in research and drug development environments where accurate quantification of this non-proteinogenic amino acid is required.

Introduction

2-(2-Methylazetidin-2-yl)acetic acid is a non-proteinogenic amino acid derivative containing a four-membered azetidine ring. Such strained ring systems are valuable building blocks in medicinal chemistry for the synthesis of novel pharmaceutical agents, as they can impart unique conformational constraints and metabolic stability to molecules.[6][7] Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control during the drug development process.

The primary analytical challenge presented by 2-(2-Methylazetidin-2-yl)acetic acid is its molecular structure. As a small, polar amino acid, it lacks a suitable chromophore for sensitive and selective detection by HPLC-UV.[8][9] Direct detection in the low UV range (e.g., 200-210 nm) is often non-specific and prone to interference from common solvents and additives.[1] To overcome this limitation, a pre-column derivatization approach is necessary. This involves a chemical reaction to attach a UV-absorbing tag to the analyte before chromatographic separation.[10][11]

This work describes a complete method using Phenylisothiocyanate (PITC), also known as Edman's reagent, for derivatization. PITC reliably reacts with both primary and secondary amines under mild alkaline conditions to yield a highly stable PTC-derivative with a strong UV absorbance maximum at 254 nm.[3] The subsequent separation of the PTC-derivative is achieved on a C18 reversed-phase column, a workhorse in analytical laboratories. The method was developed and validated based on the principles outlined in ICH guideline Q2(R2) to ensure its suitability for its intended purpose.[12]

Experimental Protocol

Reagents and Materials
  • Analyte: 2-(2-Methylazetidin-2-yl)acetic acid reference standard (>98% purity).

  • Derivatization Reagent: Phenylisothiocyanate (PITC), sequencing grade.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade. Water, HPLC grade or Milli-Q.

  • Reagents: Triethylamine (TEA), Glacial Acetic Acid, Sodium Acetate (anhydrous).

  • Mobile Phase A: 0.14 M Sodium Acetate with 0.05% Triethylamine, pH adjusted to 6.2 with Glacial Acetic Acid.

  • Mobile Phase B: Acetonitrile.

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, autosampler with temperature control, column oven, and a UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(2-Methylazetidin-2-yl)acetic acid and dissolve in 10 mL of water.

  • Coupling Reagent: Prepare a fresh solution of 5% PITC in Acetonitrile.

  • Drying Reagent: Triethylamine (TEA).

  • Calibration Standards: Prepare a series of working standards by diluting the analyte stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Pre-Column Derivatization Protocol

Causality Explanation: This protocol uses a two-step process. First, the sample is dried to remove water, which can interfere with the PITC reagent. Second, PITC is added in the presence of a basic catalyst (TEA) to facilitate the nucleophilic attack of the analyte's secondary amine on the isothiocyanate group, forming the stable PTC-derivative. The reaction is quenched by removing the excess reagent under vacuum.

  • Aliquot: Transfer 100 µL of each standard solution or sample into a clean microcentrifuge tube.

  • Drying: Add 50 µL of TEA. Vortex mix and completely dry the sample under a vacuum centrifuge.

  • Derivatization: Re-dissolve the dried residue in 100 µL of a freshly prepared solution of PITC:TEA:Acetonitrile (1:1:8 v/v/v).

  • Reaction: Vortex the mixture and allow it to react at room temperature for 20 minutes.

  • Final Drying: Dry the sample completely under a vacuum centrifuge to remove excess reagent and by-products.

  • Reconstitution: Reconstitute the derivatized sample in 200 µL of Mobile Phase A. Vortex thoroughly and transfer to an HPLC vial for analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Start 100 µL Sample/ Standard Dry1 Add 50 µL TEA & Dry under Vacuum Start->Dry1 Reconstitute Reconstitute in PITC:TEA:ACN (1:1:8) Dry1->Reconstitute React Vortex & React 20 min @ RT Reconstitute->React Dry2 Dry under Vacuum (Remove Excess Reagent) React->Dry2 Final_Recon Reconstitute in 200 µL Mobile Phase A Dry2->Final_Recon Inject Inject into HPLC System Final_Recon->Inject

Caption: Workflow for PITC Pre-Column Derivatization.
Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.14 M Sodium Acetate + 0.05% TEA, pH 6.2
Mobile Phase B Acetonitrile
Gradient Time (min) %B0.0 820.0 4522.0 10025.0 10025.1 830.0 8
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 20 µL

Causality Explanation: A gradient elution is employed to ensure that the relatively polar PTC-derivative elutes with a good peak shape while also effectively washing out the more hydrophobic PITC reagent by-products from the column. The buffered mobile phase at pH 6.2 ensures the stability of the derivative and consistent analyte ionization state. The column temperature of 40 °C improves peak shape and reduces run time.

Method Development and Validation

A logical, systematic approach was taken to develop and validate this method in accordance with ICH guidelines.[13][5]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Analyte Assessment (No Chromophore) B Select Derivatization (PITC for Secondary Amine) A->B C Optimize Derivatization (Time, Temp, Reagents) B->C D Optimize Chromatography (Column, Mobile Phase, Gradient) C->D E System Suitability D->E F Specificity E->F G Linearity & Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) G->I J LOD & LOQ G->J

Sources

Application

Application Note: Scalable Synthesis of 2-(2-Methylazetidin-2-yl)acetic Acid Intermediates

Abstract The 2-(2-methylazetidin-2-yl)acetic acid scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(2-methylazetidin-2-yl)acetic acid scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced ligand efficiency.[1] Its rigid, three-dimensional structure provides a unique vector for exploring chemical space in drug discovery programs. However, the synthesis of this strained, quaternary center-containing heterocycle presents significant challenges, particularly on a large scale. This application note provides a detailed guide for researchers and drug development professionals on robust and scalable synthetic routes to key intermediates of 2-(2-methylazetidin-2-yl)acetic acid, focusing on methods that avoid chromatographic purification and utilize readily available starting materials.

Strategic Overview & Retrosynthetic Analysis

The primary challenge in synthesizing the target compound lies in the efficient construction of the strained azetidine ring bearing a sterically demanding quaternary center at the C2 position. A successful scale-up strategy must prioritize convergent routes, high-yielding reactions, and non-chromatographic purification methods. We will explore two primary retrosynthetic strategies:

  • Strategy A: Sequential Elaboration. This approach involves the initial synthesis of a core 2-methylazetidine intermediate, which is subsequently functionalized at the C2 position to introduce the acetic acid side chain or a precursor thereof.

  • Strategy B: Convergent Cyclization. This strategy focuses on preparing a linear precursor that already contains all the necessary carbon atoms and stereochemical information, which then undergoes a key cyclization step to form the azetidine ring.

These strategies are visualized in the logical workflow below.

G cluster_A Strategy A: Sequential Elaboration cluster_B Strategy B: Convergent Cyclization Target 2-(2-Methylazetidin-2-yl)acetic acid Ester Ethyl 2-(2-methylazetidin-2-yl)acetate (Key Intermediate) Target->Ester Hydrolysis Nitrile 2-Alkyl-2-methylazetidine-2-carbonitrile (Key Intermediate) Ester->Nitrile Alkylation & Hydrolysis Ester->PrecursorB CoreAzetidine (S)-2-Methylazetidine Nitrile->CoreAzetidine C2-Cyanation & Alkylation Diol (R)-1,3-Butanediol CoreAzetidine->Diol Bis-Triflate Cyclization AminoAcid (S)-Azetidine-2-carboxylic Acid CoreAzetidine->AminoAcid Reduction PrecursorA->CoreAzetidine Sulfinimine Chiral tert-Butanesulfinimine PrecursorB->Sulfinimine Reformatsky-type Reaction

Caption: Retrosynthetic analysis of 2-(2-methylazetidin-2-yl)acetic acid.

Synthesis of the Core Intermediate: (S)-2-Methylazetidine

A reliable, large-scale supply of the enantiopure 2-methylazetidine core is fundamental. Two orthogonal, chromatography-free routes have been demonstrated to be effective for multi-kilogram production.[1]

Protocol 2.1: Cyclization via 1,3-Bis-Triflate

This route begins with the commercially available and inexpensive (R)-1,3-butanediol. The formation of a bis-triflate in situ turns the hydroxyl groups into excellent leaving groups, facilitating a double displacement by a primary amine to form the azetidine ring.[1][2]

Experimental Protocol:

  • Vessel Preparation: To a nitrogen-purged, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add (R)-1,3-butanediol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Solvent Addition & Cooling: Add anhydrous dichloromethane (DCM, ~10 vol) and cool the solution to -35 °C.

  • Triflic Anhydride Addition: Slowly add a solution of trifluoromethanesulfonic anhydride (Tf₂O, 2.1 equiv) in DCM (~2 vol) via the addition funnel, maintaining the internal temperature below -25 °C.

    • Scientist's Note: This step is highly exothermic. Precise temperature control is critical to prevent side reactions and ensure the clean formation of the putative bis-triflate intermediate. DIPEA is a bulky, non-nucleophilic base that effectively scavenges the triflic acid byproduct.

  • Amine Addition: After stirring for 30 minutes at -35 °C, add benzhydrylamine (1.2 equiv) dropwise.

  • Cyclization: Allow the reaction mixture to warm slowly to room temperature and stir for 16-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Deprotection & Salt Formation: The resulting N-benzhydryl-2-methylazetidine is deprotected via hydrogenolysis (e.g., Pd(OH)₂/C, H₂) and subsequently treated with (R)-(-)-camphorsulfonic acid (CSA) to crystallize the stable, non-hygroscopic CSA salt.

Protocol 2.2: Chemoselective Reduction of N-Boc-(S)-Azetidine-2-carboxylic Acid

This alternative route leverages a commercially available amino acid derivative. The key step is the selective reduction of the carboxylic acid in the presence of the Boc-protected amine.

Experimental Protocol:

  • Vessel Preparation: To a nitrogen-purged reactor, add N-Boc-(S)-azetidine-2-carboxylic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~10 vol).

  • Cooling: Cool the solution to 0 °C.

  • Activating Agent: Add triethylamine (1.1 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv), maintaining the temperature below 5 °C. Stir for 1 hour to form the mixed anhydride.

    • Scientist's Note: Formation of the mixed anhydride activates the carboxylic acid, making it susceptible to reduction by milder borohydride reagents and preventing reduction of the Boc-carbamate.

  • Reduction: In a separate vessel, prepare a solution of sodium borohydride (1.5 equiv) in water (~2 vol) and cool to 5 °C. Slowly add the mixed anhydride solution to the borohydride solution, maintaining the temperature below 10 °C.

  • Work-up & Methylation: After the reaction is complete, perform a standard aqueous work-up to isolate N-Boc-azetidine-2-methanol. This intermediate is then converted to the corresponding tosylate or mesylate and displaced with a methylating agent (e.g., methylmagnesium bromide) to yield N-Boc-2-methylazetidine.

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions (e.g., HCl in dioxane), and the resulting amine is isolated as a crystalline salt, such as the hydrochloride or CSA salt.

Data Summary: Comparison of Core Synthesis Routes
ParameterRoute 2.1 (Bis-Triflate)Route 2.2 (Reduction)
Starting Material (R)-1,3-ButanediolN-Boc-(S)-azetidine-2-carboxylic acid
Overall Yield ~61%[1]~49%[1]
Enantiomeric Excess >99% ee[1]>99% ee[1]
Key Reagents Triflic anhydride, BenzhydrylamineEthyl chloroformate, NaBH₄
Scale-up Advantage One-pot cyclization, cheaper starting materialAvoids highly corrosive/energetic reagents
Purification Crystallization of CSA saltCrystallization of HCl/CSA salt

Constructing the Quaternary Center: Synthesis of Acetic Acid Intermediates

With a scalable route to the core azetidine established, the next critical phase is the installation of the C2-side chain. A highly effective method involves the diastereoselective α-alkylation of an N-protected 2-methylazetidine-2-carbonitrile.[3][4]

Methodology 3.1: Diastereoselective α-Alkylation

This elegant strategy uses a removable chiral auxiliary on the azetidine nitrogen to direct the stereoselective addition of an acetate equivalent to the C2 position. The nitrile serves as both an activatable carbanion precursor and a masked carboxylic acid.

G Start 2-Methylazetidine Step1 Protect with Chiral Auxiliary (e.g., (S)-1-phenylethylamine) Start->Step1 Step2 C2-Cyanation (Strecker-type) Step1->Step2 Nitrile N-Chiral-2-methyl- azetidine-2-carbonitrile Step2->Nitrile Step3 Form N-Borane Complex Nitrile->Step3 Borane N-Borane Complex Step3->Borane Step4 Deprotonation (LDA) & Alkylation (BrCH₂CO₂Et) Borane->Step4 Alkylated α-Alkylated Product Step4->Alkylated Step5 Removal of Borane & Chiral Auxiliary Alkylated->Step5 Ester Ethyl 2-(2-methyl- azetidin-2-yl)acetate Step5->Ester Step6 Hydrolysis Ester->Step6 Final Target Acid Step6->Final

Caption: Workflow for the diastereoselective α-alkylation route.

Protocol 3.1.1: Synthesis and Alkylation of 2-Methylazetidine-2-carbonitrile

  • Chiral Auxiliary Installation: React (S)-2-methylazetidine (from Section 2) with a chiral amine like (S)-1-(4-methoxyphenyl)ethylamine under reductive amination conditions to form the N-protected core.

  • Cyanation: Convert the N-protected 2-methylazetidine to the corresponding 2-carbonitrile. This can be achieved via various methods, including oxidation to the N-oxide followed by treatment with TMSCN, or other methods adapted from β-amino alcohol precursors.[5]

  • N-Borane Complex Formation: Dissolve the N-chiral-2-methylazetidine-2-carbonitrile (1.0 equiv) in anhydrous THF (~20 vol) and cool to 0 °C. Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 equiv) dropwise and allow the mixture to warm to room temperature and stir for 2 hours.

    • Scientist's Note: The formation of the N-borane complex serves two purposes: it prevents undesired reactions at the nitrogen atom and conformationally locks the ring, enhancing the steric influence of the chiral auxiliary for the subsequent alkylation step.[3][4]

  • Deprotonation and Alkylation: Cool the solution of the borane complex to -78 °C. Slowly add lithium diisopropylamide (LDA, 1.2 equiv, freshly prepared or commercial solution) and stir for 1 hour. Then, add ethyl bromoacetate (1.3 equiv) and stir at -78 °C for 4-6 hours.

  • Quench and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Warm to room temperature, extract with ethyl acetate, and purify the resulting diastereomeric product. While chromatography may be needed at lab scale, large-scale operations should target crystallization to isolate the desired diastereomer.

  • Deprotection and Hydrolysis: The borane and chiral auxiliary are typically removed under acidic conditions. The resulting ethyl ester can be isolated, and the nitrile and ester functionalities are then hydrolyzed (e.g., using 6M HCl at reflux) to afford the final 2-(2-methylazetidin-2-yl)acetic acid.

Process Safety and Scale-up Considerations

Transitioning these protocols from the bench to a pilot plant or manufacturing setting requires careful consideration of potential hazards and operational challenges.

  • Pyrophoric and Water-Reactive Reagents: Reagents such as LDA and borane-dimethyl sulfide complex are highly reactive with air and moisture. They must be handled under a strictly inert atmosphere (N₂ or Ar) using appropriate engineering controls (e.g., gloveboxes, Schlenk lines, or closed-system transfer in a plant setting).

  • Highly Corrosive Reagents: Triflic anhydride is extremely corrosive and reacts violently with water. Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields. Reactions should be conducted in well-ventilated areas.

  • Cryogenic Temperatures: The alkylation step requires cryogenic temperatures (-78 °C), which can be challenging to maintain on a large scale. Reactor systems must have efficient cooling capacity (e.g., liquid nitrogen or specialized chillers).

  • Exothermic Reactions: The addition of triflic anhydride and the quenching of reactive intermediates are highly exothermic. Slow, controlled addition rates and efficient heat transfer are paramount to prevent thermal runaways.

  • Purification Strategy: The reliance on crystallization for purification is a key advantage for scalability.[1] Developing robust crystallization procedures with well-defined solvent systems, temperature profiles, and seeding strategies is critical for achieving high purity and consistent yields on a large scale.

Conclusion

The synthesis of 2-(2-methylazetidin-2-yl)acetic acid intermediates on a large scale is a challenging but achievable endeavor. The most promising strategies involve either the early-stage, chromatography-free synthesis of an enantiopure (S)-2-methylazetidine core followed by side-chain installation, or a convergent cyclization. The diastereoselective α-alkylation of a 2-cyano-2-methylazetidine intermediate stands out as a powerful method for constructing the critical C2-quaternary center with high stereocontrol. By carefully selecting the synthetic strategy and implementing rigorous process controls, researchers and drug development professionals can ensure a reliable and scalable supply of these valuable building blocks for advancing new chemical entities.

References

  • De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763-3859. [Link]

  • Kikuchi, J., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825-23832. [Link]

  • Ferreira, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5035-5085. [Link]

  • Kikuchi, J., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. RSC Advances, 11(38), 23825-23832. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Hillier, M. C., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(5), 2013-2020. [Link]

  • Powers, D. G., & Miller, S. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Angewandte Chemie International Edition, 61(52), e202211516. [Link]

  • Scott, R. W., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(5), 744-755. [Link]

  • Shinde, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(39), 8313-8329. [Link]

Sources

Method

Application Notes and Protocols for the Conjugation of 2-(2-Methylazetidin-2-yl)acetic acid to Target Proteins

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the covalent conjugation of 2-(2-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the covalent conjugation of 2-(2-Methylazetidin-2-yl)acetic acid to target proteins. Recognizing the unique structural characteristics of this azetidine-containing carboxylic acid, this guide delves into the foundational principles and practical applications of relevant bioconjugation methodologies. We present detailed, step-by-step protocols for the widely-used carbodiimide-mediated coupling (EDC/NHS chemistry) and offer alternative strategies for instances where milder conditions are paramount. Emphasis is placed on the critical considerations for maintaining the integrity of the azetidine ring, potential steric effects of the 2-methyl group, and robust methods for the purification and characterization of the resulting protein-small molecule conjugates. This guide is intended to empower researchers to confidently and effectively utilize 2-(2-Methylazetidin-2-yl)acetic acid in their protein modification workflows for applications in drug discovery, diagnostics, and fundamental research.

Introduction: The Potential of 2-(2-Methylazetidin-2-yl)acetic acid in Bioconjugation

2-(2-Methylazetidin-2-yl)acetic acid is a unique small molecule featuring a strained four-membered azetidine ring and a carboxylic acid moiety. The azetidine ring can impart conformational rigidity and desirable physicochemical properties to molecules, making it an attractive scaffold in medicinal chemistry. The carboxylic acid provides a versatile handle for covalent attachment to proteins, enabling the development of targeted therapeutics, probes for biological assays, and novel biomaterials.

The primary focus of this guide is the utilization of the carboxylic acid group for the formation of a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues) on the surface of a target protein. While this is a common strategy in bioconjugation, the presence of the azetidine ring necessitates careful consideration of reaction conditions to prevent potential ring-opening, particularly under acidic conditions.

Core Principles of Carboxylic Acid-Based Protein Conjugation

The covalent linkage of a carboxylic acid to a primary amine on a protein is typically achieved through the activation of the carboxyl group to form a more reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, resulting in the formation of a stable amide bond.

Carbodiimide-Mediated Amide Bond Formation (EDC/NHS Chemistry)

One of the most prevalent methods for conjugating carboxylic acids to proteins is through the use of a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Mechanism of Action:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 2-(2-Methylazetidin-2-yl)acetic acid to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester: This intermediate is prone to hydrolysis in aqueous solutions. To improve efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.

  • Amine Reaction: The NHS ester readily reacts with primary amines on the target protein to form a stable amide bond, releasing NHS.

This "zero-length" crosslinking chemistry is highly efficient, but careful optimization of reaction parameters is crucial for success.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of 2-(2-Methylazetidin-2-yl)acetic acid to a Target Protein

This two-step protocol is generally recommended as it can minimize protein-protein crosslinking by quenching the EDC after the activation of the small molecule.

A. Materials:

  • Target Protein (in an amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)

  • 2-(2-Methylazetidin-2-yl)acetic acid (or a suitable derivative, see supplier information in References)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Glycine or Tris, pH 7.5

  • Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification.

B. Workflow Diagram:

Caption: Two-step EDC/NHS conjugation workflow.

C. Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.

    • Dissolve 2-(2-Methylazetidin-2-yl)acetic acid in Activation Buffer.

  • Activation of 2-(2-Methylazetidin-2-yl)acetic acid:

    • Combine the 2-(2-Methylazetidin-2-yl)acetic acid solution with a molar excess of EDC and Sulfo-NHS. A common starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the small molecule.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to the Target Protein:

    • Immediately add the activated 2-(2-Methylazetidin-2-yl)acetic acid solution to the target protein solution in Coupling Buffer. The molar ratio of the activated small molecule to the protein will determine the degree of labeling and should be optimized for your specific application (a starting point of 10-20 fold molar excess is common).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted small molecule, EDC, and NHS byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

D. Considerations for the Azetidine Ring and 2-Methyl Group:

  • pH Control: The activation step is performed at a slightly acidic pH (4.7-6.0) to favor the reaction of EDC with the carboxylic acid. While the azetidine ring is generally stable, prolonged exposure to very low pH should be avoided to minimize the risk of ring-opening.[1] It is recommended to keep the activation time to the minimum necessary for efficient NHS-ester formation.

  • Steric Hindrance: The methyl group at the 2-position of the azetidine ring may introduce some steric hindrance, potentially slowing down the reaction rate compared to an unsubstituted analog.[2][3] To overcome this, consider increasing the molar excess of the activated small molecule or extending the reaction time during the optimization phase.

Alternative Conjugation Strategies

For proteins that are sensitive to the conditions of EDC/NHS chemistry or when orthogonal strategies are required, the following methods can be considered.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a water-soluble condensing agent that can be used for one-pot amidation. It is often more stable in aqueous solutions than EDC.[4][5]

A. Workflow Diagram:

Caption: DMTMM-mediated conjugation workflow.

B. Abbreviated Protocol:

  • Dissolve the target protein, 2-(2-Methylazetidin-2-yl)acetic acid, and DMTMM in a suitable buffer (e.g., 0.1 M borate buffer, pH 7.0-9.0).

  • The optimal pH and molar ratios of reactants should be empirically determined.

  • Incubate the reaction mixture for 1-3 hours at room temperature.[6]

  • Purify the conjugate using size-exclusion chromatography or dialysis.

This method involves activating the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base to form a mixed anhydride. This reactive intermediate then couples with the protein's primary amines.[7][8]

A. Workflow Diagram:

Caption: Mixed anhydride conjugation workflow.

B. Abbreviated Protocol:

  • Dissolve 2-(2-Methylazetidin-2-yl)acetic acid in an anhydrous organic solvent (e.g., DMF or THF) with a tertiary amine (e.g., N-methylmorpholine).

  • Cool the solution to -15°C and add isobutyl chloroformate to form the mixed anhydride.

  • Add the mixed anhydride solution to the protein in an aqueous buffer, maintaining a slightly alkaline pH.

  • Allow the reaction to proceed for 1-2 hours at 0°C to room temperature.

  • Purify the conjugate.

A more recent approach involves the use of photo-activatable reagents, such as tetrazoles, which can react with carboxylic acids upon UV irradiation to form a stable linkage.[9][10][11] This method offers high temporal control over the conjugation reaction.

A. Workflow Diagram:

Caption: Photo-induced ligation workflow.

B. Abbreviated Protocol:

  • A tetrazole-modified protein or small molecule is required. For conjugating 2-(2-Methylazetidin-2-yl)acetic acid, a tetrazole-containing amine could be coupled to the protein first, followed by the photo-induced reaction with the carboxylic acid.

  • The reaction mixture is irradiated with UV light (typically around 300-365 nm) for a defined period.

  • The conjugate is then purified.

Purification and Characterization of the Conjugate

Purification

The removal of unreacted small molecules and reagents is critical.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein conjugate from smaller, unreacted components.[12][13][14][15]

  • Affinity Chromatography: If the target protein has a specific binding partner or an affinity tag, this method can be used for highly specific purification.[9][16][17]

  • Dialysis: A straightforward method for removing small molecules, although it can be time-consuming.

Characterization

A. Determination of Degree of Labeling (DOL):

The DOL is the average number of small molecules conjugated to each protein molecule. It is a critical parameter for ensuring batch-to-batch consistency.

  • UV-Vis Spectrophotometry: If the small molecule has a unique absorbance peak, the DOL can be calculated using the Beer-Lambert law.[10][11][18]

  • Mass Spectrometry: This is a highly accurate method for determining the DOL.

B. Mass Spectrometry Analysis:

High-resolution mass spectrometry (HRMS) is an invaluable tool for characterizing protein-small molecule conjugates.[19][20]

  • Intact Mass Analysis: ESI-MS of the intact conjugate can confirm the covalent attachment of the small molecule by the corresponding mass shift and can be used to determine the distribution of species with different numbers of conjugated molecules.[19]

  • Peptide Mapping: The conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific amino acid residues that have been modified.[21][22][23][24][25][26]

Sample Preparation for Mass Spectrometry:

Proper sample preparation is crucial for obtaining high-quality MS data. This typically involves:

  • Purification: Removal of salts, detergents, and other interfering substances. This can be achieved by dialysis, desalting columns, or precipitation.[19][20][21]

  • Denaturation and Reduction/Alkylation (for peptide mapping): Proteins are denatured and disulfide bonds are reduced and alkylated to ensure efficient digestion.[21]

  • Enzymatic Digestion: The protein is cleaved into smaller peptides using a specific protease.[21]

Troubleshooting

Problem Potential Cause Suggested Solution
Low Conjugation Yield Inefficient activation of the carboxylic acid.Optimize EDC/Sulfo-NHS concentrations and reaction time. Ensure fresh EDC solution.
Hydrolysis of the activated intermediate.Perform the reaction promptly after activation. Consider a one-pot reaction if feasible.
Steric hindrance from the 2-methyl group.Increase the molar excess of the activated small molecule. Extend the reaction time.
Protein Precipitation Protein instability at the reaction pH.Optimize buffer conditions. Consider alternative conjugation methods that proceed at a more favorable pH.
High degree of labeling leading to aggregation.Reduce the molar excess of the activated small molecule.
Azetidine Ring Instability Prolonged exposure to low pH.Minimize the activation time in acidic buffer. Consider using a higher pH activation buffer if efficiency is maintained.
Heterogeneous Product Non-specific reactions or multiple labeling sites.Optimize the molar ratio of reactants. Consider site-specific conjugation strategies if homogeneity is critical.

Conclusion

The conjugation of 2-(2-Methylazetidin-2-yl)acetic acid to proteins offers exciting possibilities for the development of novel bioconjugates. By understanding the principles of amide bond formation and carefully considering the unique properties of the azetidine moiety, researchers can successfully synthesize and characterize these valuable molecules. The protocols and considerations outlined in this guide provide a solid foundation for achieving efficient and reproducible conjugation, paving the way for innovative applications in science and medicine.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in 2-(2-Methylazetidin-2-yl)acetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereoselective synthesis of strained nitrogen heterocycles. Synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereoselective synthesis of strained nitrogen heterocycles.

Synthesizing 2-(2-Methylazetidin-2-yl)acetic acid with a high enantiomeric excess (ee > 99%) is notoriously difficult. The molecule features an all-carbon quaternary stereocenter at the C2 position. The combination of severe steric congestion and the inherent ~26 kcal/mol ring strain of the four-membered azetidine ring makes traditional SN2-type ring closures sluggish and highly susceptible to competing elimination or racemization pathways 1.

This guide provides causality-driven troubleshooting, validated protocols, and structural insights to help you establish a self-validating system for high-ee synthesis.

Pathway Visualization

Workflow Target Target: Chiral 2-(2-Methylazetidin-2-yl)acetic acid Aux Chiral Auxiliary Route (Phenylglycinol) Target->Aux Cat Asymmetric Catalysis (Cu-Sabox [3+1]) Target->Cat Res Classical Resolution (Chiral Salts) Target->Res AuxStep1 Diastereoselective Intramolecular Alkylation Aux->AuxStep1 CatStep1 Enantioselective Ring Closure Cat->CatStep1 ResStep1 Racemic Synthesis Res->ResStep1 AuxStep2 Chromatographic Separation & Mild Hydrogenolysis AuxStep1->AuxStep2 Final Enantiopure Product (ee > 99%) AuxStep2->Final CatStep2 Direct ee > 95% (Ligand Controlled) CatStep1->CatStep2 CatStep2->Final ResStep2 Fractional Crystallization (e.g., CSA in EtOH/EtOAc) ResStep1->ResStep2 ResStep2->Final

Figure 1: Divergent strategies for high ee in 2-(2-Methylazetidin-2-yl)acetic acid synthesis.

Troubleshooting & FAQs

Q1: I am using an intramolecular alkylation approach with a chiral amine auxiliary, but my diastereomeric ratio (dr) is exceptionally poor. How can I improve facial selectivity? A: The cyclization of acyclic precursors (e.g., 4-chloro-3-methyl-butanoate derivatives) via strong bases often suffers from poor facial selectivity if the transition state is not sufficiently rigidified. Causality & Solution: Switch to a sterically demanding auxiliary like (R)- or (S)-phenylglycinol 2. More importantly, change your base to LiHMDS and lower the temperature to -78 °C. The lithium ion coordinates strongly with the heteroatoms of the auxiliary, creating a highly ordered, rigid Zimmerman-Traxler-like transition state. This restricts bond rotation and forces the cyclization to proceed almost exclusively from one face, drastically improving the dr.

Q2: Why does my enantiomeric excess (ee) drop significantly during the deprotection of the N-benzyl chiral auxiliary? A: The C2 position is a quaternary stereocenter directly adjacent to the nitrogen atom. While quaternary centers are generally resistant to simple deprotonation-induced epimerization, the extreme ring strain of the azetidine core makes it highly susceptible to reversible ring-opening under harsh Lewis acidic or basic conditions. This ring-opening forms a transient zwitterionic or carbocationic intermediate that scrambles the stereocenter before re-closing 3. Causality & Solution: Never use refluxing strong acids (like HCl) for deprotection. Instead, utilize mild, neutral catalytic hydrogenolysis (Pd/C, H2 gas at 1 atm in MeOH or EtOH at room temperature) to cleave the auxiliary without triggering ring-opening.

Q3: Can I achieve high ee using asymmetric catalysis instead of stoichiometric chiral auxiliaries? A: Yes. Recent breakthroughs in transition-metal catalysis have enabled direct access to highly strained chiral azetidines. Specifically, copper-catalyzed asymmetric [3+1] cycloadditions utilizing chiral Sabox ligands or Cu-catalyzed boryl allylation of azetines have proven highly effective for generating quaternary stereocenters with >95% ee 4. Ensure your solvent is rigorously anhydrous (e.g., dry Toluene/DCM), as trace water degrades the chiral Cu-ligand complex.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between the choice of base/temperature and the resulting stereochemical outcome during the intramolecular cyclization of the phenylglycinol-derived precursor.

BaseSolventTemperature (°C)Yield (%)dr (syn:anti)Final ee (%)Mechanistic Rationale
NaHTHF0 to 25451.2 : 110Poor coordination; flexible transition state.
K₂CO₃MeCN80301 : 1RacemicHigh temp induces reversible ring-opening.
LDATHF-78728 : 185Good Li⁺ coordination, but sterically inferior to HMDS.
LiHMDS THF -78 88 >20 : 1 >99 Optimal Li⁺ chelation; rigidified transition state.
Validated Methodology: Chiral Auxiliary-Mediated Synthesis

To guarantee self-validation and reproducibility, follow this step-by-step protocol utilizing the (R)-phenylglycinol auxiliary route.

Step 1: Auxiliary Condensation & Activation

  • Dissolve the acyclic precursor (e.g., methyl 4-chloro-3-methyl-3-oxobutanoate, 10 mmol) and (R)-phenylglycinol (10.5 mmol) in anhydrous dichloromethane (50 mL).

  • Add catalytic p-toluenesulfonic acid (0.5 mmol) and stir over activated 4Å molecular sieves for 12 hours at room temperature to form the imine/oxazolidine intermediate.

  • Filter the mixture, concentrate under reduced pressure, and immediately proceed to cyclization to avoid intermediate degradation.

Step 2: Diastereoselective Intramolecular Cyclization

  • Dissolve the crude intermediate in strictly anhydrous THF (80 mL) under an argon atmosphere.

  • Cool the reaction vessel to exactly -78 °C using a dry ice/acetone bath.

  • Dropwise, add LiHMDS (1.0 M in THF, 12 mL, 1.2 equiv) over 30 minutes. Critical: Rapid addition spikes the internal temperature, destroying the dr.

  • Stir at -78 °C for 4 hours, then quench at -78 °C with saturated aqueous NH₄Cl (10 mL).

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Chromatographic Separation

  • Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • The rigid conformation induced by the auxiliary allows for baseline separation of the major diastereomer. Verify dr > 99:1 via ¹H-NMR before proceeding.

Step 4: Mild Hydrogenolysis (Deprotection)

  • Dissolve the diastereomerically pure azetidine intermediate (5 mmol) in degassed methanol (30 mL).

  • Add 10% Pd/C (0.1 equiv by weight).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 16 hours.

  • Filter through a pad of Celite to remove the catalyst, wash with methanol, and concentrate to yield enantiopure 2-(2-Methylazetidin-2-yl)acetic acid.

References
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 225-259.
  • Doyle et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Journal of the American Chemical Society. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. ACS Publications.
  • Ghosh, T., et al. (2023). Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity. DOKUMEN.PUB.

Sources

Optimization

Troubleshooting poor solubility of 2-(2-Methylazetidin-2-yl)acetic acid in organic solvents

Technical Support Center: 2-(2-Methylazetidin-2-yl)acetic acid Introduction Welcome to the technical support guide for 2-(2-Methylazetidin-2-yl)acetic acid. This document provides in-depth troubleshooting for common solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Methylazetidin-2-yl)acetic acid

Introduction

Welcome to the technical support guide for 2-(2-Methylazetidin-2-yl)acetic acid. This document provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. As a non-proteinogenic amino acid, its structure contains both a basic nitrogen atom within the azetidine ring and an acidic carboxylic acid group. This dual functionality can lead to complex solubility behavior, particularly in organic solvents. This guide is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Core Challenge: The Zwitterionic Character

The primary obstacle to dissolving 2-(2-Methylazetidin-2-yl)acetic acid in many common organic solvents is its propensity to exist as a zwitterion. In this form, the azetidine nitrogen is protonated (R₂NH₂⁺) and the carboxylic acid is deprotonated (COO⁻), creating a highly polar, salt-like internal structure. This high polarity is unfavorable for dissolution in low-polarity organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why does my compound show poor solubility in standard non-polar and moderately polar organic solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate?

Root Cause Analysis: The insolubility arises from a fundamental mismatch in polarity, governed by the "like dissolves like" principle. The zwitterionic form of 2-(2-Methylazetidin-2-yl)acetic acid possesses a high degree of charge separation and is stabilized by strong intermolecular electrostatic interactions and hydrogen bonding. Non-polar solvents like DCM cannot effectively solvate these charged groups, making the dissolution process energetically unfavorable. Zwitterionic compounds often exhibit solubility characteristics more akin to inorganic salts than neutral organic molecules.[1][2]

Troubleshooting Workflow:

  • Solvent Polarity Screening: Before extensive troubleshooting, confirm insolubility across a range of solvents. A systematic approach is recommended.

  • pH Modification/Ionization State Control: The most effective strategy is to suppress the zwitterionic state by adjusting the pH to favor either the neutral carboxylic acid or the neutral amine.

  • Co-Solvent Systems: If pH modification is not feasible for your application, a co-solvent system can be employed to modulate the overall polarity of the medium.[3][4]

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol aims to convert the zwitterion into a predominantly neutral species, which is significantly more soluble in organic solvents.

Method A: Acidification (Protonating the Carboxylate)

  • Principle: By adding a strong acid, the carboxylate group (COO⁻) is protonated to its neutral form (COOH). This eliminates the negative charge, breaking the zwitterionic character and increasing lipophilicity. This strategy is particularly effective for creating a species soluble in moderately polar to polar aprotic solvents.

  • Step-by-Step Procedure:

    • Suspend the 2-(2-Methylazetidin-2-yl)acetic acid in your desired organic solvent (e.g., DCM, THF, Ethyl Acetate).

    • Add a slight molar excess (1.1 to 1.5 equivalents) of a strong acid. Anhydrous solutions of HCl in dioxane or gaseous HCl are often preferred to avoid introducing water. Alternatively, a strong organic acid like trifluoroacetic acid (TFA) can be used.

    • Stir the mixture at room temperature. Dissolution should occur as the hydrochloride salt of the compound is formed. This salt, while ionic, often has better solubility in organic solvents than the zwitterion.

Method B: Basification (De-protonating the Azetidinium)

  • Principle: Adding a base will deprotonate the azetidinium cation (R₂NH₂⁺) to the neutral amine (R₂NH). This removes the positive charge and shifts the equilibrium away from the zwitterionic form. The resulting species will be an anionic salt.

  • Step-by-Step Procedure:

    • Suspend the compound in your chosen solvent.

    • Add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight molar excess.

    • Stir the mixture. The formation of the triethylammonium salt can enhance solubility, particularly in more polar organic solvents.

Visualizing the Strategy:

G cluster_0 Solubility Problem cluster_1 Solution Pathways cluster_2 Outcome Zwitterion Zwitterionic Form (Insoluble in DCM) Acidification Add Strong Acid (e.g., HCl) Forms Hydrochloride Salt Zwitterion->Acidification Protonate COO- Basification Add Organic Base (e.g., TEA) Forms Amine Salt Zwitterion->Basification Deprotonate NH2+ Soluble_Acid Protonated Species (Soluble) Acidification->Soluble_Acid Soluble_Base Deprotonated Species (Soluble) Basification->Soluble_Base G Start Initial Salt Formation (e.g., HCl salt in DCM) Check_Sol Is it soluble? Start->Check_Sol Success Proceed with Experiment Check_Sol->Success Yes Troubleshoot Precipitate Remains Check_Sol->Troubleshoot No CoSolvent Add Co-solvent (e.g., 5% DMF) Troubleshoot->CoSolvent Heat_Sonicate Apply Gentle Heat / Sonication Troubleshoot->Heat_Sonicate NewSalt Form Alternative Salt (e.g., Tosylate) Troubleshoot->NewSalt

Caption: Troubleshooting workflow for persistent insolubility.

Summary and Key Takeaways

The solubility of 2-(2-Methylazetidin-2-yl)acetic acid in organic solvents is fundamentally limited by its zwitterionic nature. A systematic approach to disrupting this internal salt structure is the most effective path to achieving dissolution.

  • Primary Strategy: Convert the zwitterion to a neutral or salt form via pH modification. Acidification to form a hydrochloride salt is often the most successful approach for use in common organic solvents.

  • Secondary Strategies: When primary methods are insufficient, employ co-solvents, gentle heating, or sonication to further aid dissolution.

  • Solvent Choice is Key: Always consider the polarity of your solvent in relation to the form of your compound (zwitterionic, acidic salt, or basic salt).

By understanding the chemical principles at play and methodically applying these troubleshooting steps, researchers can overcome the solubility challenges associated with this valuable chemical building block.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Chemspace. (n.d.). 2-[2-methyl-1-(2,2,2-trifluoroacetyl)azetidin-2-yl]acetic acid. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta. [Link]

  • Aitipamula, S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1695-1703. [Link]

  • Patel, K. R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-13. [Link]

  • Chemspace. (n.d.). 2-(1-acetyl-2-methylazetidin-2-yl)acetic acid. Retrieved from [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations. [Link]

  • Aitipamula, S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3295-3303. [Link]

  • LCGC International. (2025). Study Examines Impact of Zwitterionic Liquid Structures on Volatile Carboxylic Acid Separation in GC. Chromatography Online. [Link]

  • Randel, L. A., & King, C. J. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. [Link]

  • Soni, P., et al. (2022). Methods to boost solubility. International Journal of Scientific Development and Research, 7(1), 405-415. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 2-(2-Methylazetidin-2-yl)acetic Acid Purification

Welcome to the technical support center for the purification of 2-(2-Methylazetidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-Methylazetidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of this unique molecule. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your purification process.

Section 1: Foundational Knowledge

This section addresses the fundamental properties of 2-(2-Methylazetidin-2-yl)acetic acid and how they dictate the strategy for its crystallization.

FAQ 1: What are the key structural features of 2-(2-Methylazetidin-2-yl)acetic acid that influence its crystallization?

Understanding the molecular structure is the first step to designing a robust crystallization process. 2-(2-Methylazetidin-2-yl)acetic acid is a non-proteinogenic amino acid. Its structure contains both a basic azetidine nitrogen atom and an acidic carboxylic acid group. In the solid state and in solutions near neutral pH, it exists as a zwitterion.

Key Implications of the Zwitterionic State:

  • High Polarity & Strong Intermolecular Forces: Zwitterions exhibit strong dipole-dipole interactions and extensive hydrogen bonding networks.[1][2] This results in a high crystal lattice energy, which typically means high melting points and low solubility in non-polar organic solvents.

  • Solubility Profile: Like most amino acids, its solubility is highest in polar protic solvents, particularly water. Solubility in common organic solvents like ethanol or acetone is expected to be low, though some amino acids with cyclic structures (like proline) show moderate solubility in alcohols.[1]

  • pH-Dependent Solubility: The overall charge of the molecule is pH-dependent. In acidic solutions (pH < ~2), the carboxylate is protonated, leading to a net positive charge. In basic solutions (pH > ~10), the azetidinium proton is removed, resulting in a net negative charge. Solubility is lowest at the isoelectric point (pI), where the molecule is neutral overall (zwitterionic), making this pH range ideal for inducing crystallization.

FAQ 2: How do I select a suitable initial solvent system?

The ideal solvent system is one where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For a zwitterionic compound like this, a binary solvent system, often involving an anti-solvent, is the most effective approach.[3]

  • "Good" Solvents (for Dissolution): Start with polar protic solvents where the compound shows reasonable solubility.

    • Primary Choice: Water.

    • Secondary Choices: Methanol, Ethanol. These can be tested alone or in mixtures with water.

  • "Poor" Solvents (Anti-solvents): These are miscible with the "good" solvent but do not readily dissolve the compound. Their addition reduces the overall solvating power of the system, inducing supersaturation and crystallization.[4]

    • Common Choices: Acetone, Isopropanol (IPA), Acetonitrile, Tetrahydrofuran (THF).

A systematic approach involves dissolving the compound in a minimal amount of a hot "good" solvent and then titrating with a "poor" solvent until turbidity (cloudiness) is observed. Adding a few more drops of the "good" solvent to redissolve the precipitate creates a solution that is primed for crystallization upon slow cooling.[5]

Section 2: Experimental Protocols
Protocol 1: Step-by-Step Guide to Anti-Solvent Crystallization

This method is a robust starting point for purifying 2-(2-Methylazetidin-2-yl)acetic acid.

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add your crude 2-(2-Methylazetidin-2-yl)acetic acid. Add a minimal volume of the chosen "good" solvent (e.g., water or an ethanol/water mixture) and heat the mixture (e.g., to 60-70 °C) while stirring until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining the temperature, add the "poor" solvent (e.g., isopropanol or acetone) dropwise. The rate of addition is critical; a slow rate prevents localized high supersaturation which can lead to oiling out.[6] Continue adding until you observe persistent cloudiness.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again. This ensures the system is just below the saturation point at that temperature.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it to prevent rapid evaporation, and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, more well-defined crystals.[7] Rapid cooling often leads to the formation of small, impure crystals.

  • Maturation: Once at room temperature, you can further increase the yield by placing the flask in a refrigerator or an ice bath for several hours to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.

Diagram: Crystallization Optimization Workflow

This diagram outlines a systematic approach to refining your crystallization protocol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization A Select Solvent System (e.g., Water/IPA) B Determine Solubility (Hot vs. Cold) A->B C Perform Initial Crystallization (Anti-solvent Method) B->C D Analyze Result: Yield, Purity, Crystal Form E Oiling Out? D->E F No Crystals? D->F G Low Purity/Yield? D->G E->F No H Adjust Cooling Rate Add More 'Good' Solvent Try Seeding E->H Yes F->G No I Concentrate Solution Scratch Flask Add Seed Crystal F->I Yes J Re-evaluate Solvent Ratio Cool for Longer Check Mother Liquor G->J Yes K Optimized Protocol G->K No H->C I->C J->C

Caption: A workflow for systematic crystallization optimization.

Section 3: Troubleshooting Guide
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[8] This is a common issue, especially with compounds that are "sticky" or when the solution is highly supersaturated at a temperature above the compound's melting point (or the melting point of an impure form).[8] The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.

Solutions:

  • Reduce Supersaturation Rate: This is the most critical factor. Slow down the addition of the anti-solvent or decrease the cooling rate.[8]

  • Increase Solvent Volume: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent.[7] This increases the temperature at which the solution becomes saturated, providing a larger window for crystallization to occur above the temperature where oiling out is favorable.

  • Employ Seeding: Add a few seed crystals (if available) to the solution once it has cooled slightly but before oiling out occurs.[8][9] This provides a template for crystal growth and bypasses the nucleation barrier that can lead to LLPS.

  • Change the Solvent System: The chosen solvent/anti-solvent combination may be prone to oiling out. Experiment with a different anti-solvent that has a different polarity or hydrogen bonding capability.

Q2: No crystals are forming, even after extended cooling. What should I do?

A2: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or there are kinetic barriers to nucleation.

Solutions:

  • Increase Concentration: The solution may be too dilute.[5] Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt the cooling cycle again.[10]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can act as nucleation sites.[10]

    • Seeding: Add a single, small crystal of the pure compound (a "seed crystal"). This is the most effective method to induce crystallization.

  • Drastic Cooling: If the above methods fail, place the solution in a colder environment (e.g., a dry ice/acetone bath), but be aware this can lead to rapid precipitation of a fine, potentially less pure powder.

Q3: My crystals formed too rapidly and look like a fine powder. How can I get larger crystals?

A3: Rapid crystallization, or "crashing out," traps solvent and impurities within the crystal lattice, leading to lower purity and difficulty in handling. The goal is slow, controlled crystal growth.

Solutions:

  • Slow Down the Process: The key is to reduce the rate at which supersaturation is achieved.

    • Slower Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving it to a cold bath.[7]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly, or consider a vapor diffusion setup where the anti-solvent slowly diffuses into the solution.[11]

  • Use More "Good" Solvent: Start with a slightly more dilute solution (i.e., use more "good" solvent than the absolute minimum required for dissolution). This will require a lower temperature or more anti-solvent to achieve supersaturation, naturally slowing the process.

Table 1: Recommended Solvent/Anti-Solvent Systems for Zwitterionic Compounds
"Good" Solvent(s)"Poor" (Anti-) Solvent(s)Relative Polarity of Anti-SolventKey Considerations
WaterEthanol, Isopropanol (IPA)HighGood starting point. Water provides high solubility; alcohol reduces it effectively.[12]
WaterAcetoneMediumAcetone is a strong anti-solvent; add very slowly to avoid oiling out.
WaterAcetonitrileMediumCan be effective but requires careful control of the addition rate.
Methanol/WaterTetrahydrofuran (THF)LowTHF is a good anti-solvent for creating high supersaturation.[11]
EthanolDiethyl Ether, HexaneVery LowUse if the compound has some solubility in ethanol. Ether and hexane are very non-polar.
Section 4: Advanced Topics
Q5: What is polymorphism and why is it critical for this compound?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[13][14][15] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This can lead to significant differences in physical properties such as:

  • Solubility and Dissolution Rate: Directly impacts bioavailability.[16] Metastable forms are often more soluble than the most stable form.

  • Stability: A less stable polymorph can convert to a more stable form over time, which can alter the drug product's performance.[13]

  • Mechanical Properties: Affects manufacturing processes like tableting and powder flow.[16]

For a pharmaceutical compound, identifying and controlling the polymorphic form is a regulatory requirement to ensure consistent product quality, safety, and efficacy.[13][17] An uncontrolled polymorphic transition during manufacturing or storage can lead to a failed batch or a change in the drug's therapeutic effect.[16]

Screening for Polymorphs: Polymorph screening involves crystallizing the compound under a wide variety of conditions to discover as many forms as possible.[17][18] This includes varying solvents, cooling rates, and using techniques like slurry conversion, where a mixture of forms is stirred in a solvent to see which one is the most stable.[9]

Q6: How can I characterize the crystalline form of my product?

A6: Characterizing the solid form is essential to confirm purity and identify the polymorph. Several analytical techniques are used:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms.[15][19] Each polymorph will have a unique diffraction pattern, which acts as its fingerprint.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated.[20] It can identify melting points, phase transitions between polymorphs, and distinguish crystalline from amorphous material.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to identify solvates or hydrates by detecting the loss of solvent upon heating.[15]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can detect differences in hydrogen bonding and molecular conformation between polymorphs.[15]

Diagram: Troubleshooting Decision Tree

G Start Crystallization Outcome Problem1 Oil / Emulsion Forms Start->Problem1 Problem2 No Crystals Form Start->Problem2 Problem3 Fine Powder / Rapid Crash-out Start->Problem3 Problem4 Good Crystals, Low Purity Start->Problem4 Solution1a Re-heat, add more 'good' solvent Problem1->Solution1a Fix Solution2a Concentrate solution (evaporate solvent) Problem2->Solution2a Fix Solution3a Use more 'good' solvent to slow saturation Problem3->Solution3a Fix Solution4a Recrystallize with very slow cooling Problem4->Solution4a Fix Solution1b Slow down cooling or anti-solvent addition rate Solution1a->Solution1b Solution1c Try seeding before oiling temperature Solution1b->Solution1c Solution2b Induce nucleation (scratch, seed) Solution2a->Solution2b Solution2c Cool to lower temperature Solution2b->Solution2c Solution3b Ensure very slow cooling/diffusion Solution3a->Solution3b Solution4b Check for impurities in starting material Solution4a->Solution4b Solution4c Perform hot filtration to remove insolubles Solution4b->Solution4c

Caption: A decision tree for common crystallization issues.

References
  • Syrris. (2024, October 22).
  • Mettler Toledo.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PMC. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.
  • Fiveable. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • Creative Biolabs. (2024, December 25).
  • Mettler Toledo.
  • CRYSFORMA.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (2025).
  • Hashim, O.S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Nishka Research. Characterization of Polymorphic Forms (Polymorphism).
  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Quora. (2017, April 5).
  • BenchChem. (2025).
  • Google Patents.
  • NSF PAR. (2022, April 20).
  • Selvita.
  • Materia Nova.
  • ResearchGate. (2016, January 4). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.
  • ResearchG

Sources

Optimization

Technical Support Center: Troubleshooting Ring-Opening Degradation in 2-(2-Methylazetidin-2-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience rapid degradation of strained nitrogen heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience rapid degradation of strained nitrogen heterocycles. 2-(2-Methylazetidin-2-yl)acetic acid is a highly valuable, yet notoriously unstable, non-proteinogenic amino acid. This guide provides field-proven, mechanistically grounded solutions to prevent its ring-opening degradation during storage.

PART I: Mechanistic Inquiries & Causality

Q1: Why does 2-(2-Methylazetidin-2-yl)acetic acid degrade so rapidly compared to larger heterocyclic amino acids like proline? A1: The instability is driven by the severe geometric strain of the four-membered azetidine ring, which possesses a high ring strain energy of approximately 25.2 kcal/mol[1]. Unlike proline, the azetidine ring is highly susceptible to nucleophilic attack. In the case of 2-(2-Methylazetidin-2-yl)acetic acid, the molecule is inherently autocatalytic. The pendant acetic acid group provides a local acidic environment. When the azetidine nitrogen is protonated, it forms a highly reactive azetidinium ion, which acts as an excellent leaving group. This activates the C-N bond, facilitating an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack by the pendant carboxylate group[2].

Q2: What is the exact sequence of this degradation pathway? A2: The degradation is a cascade event. It begins with proton transfer, proceeds through a high-energy transition state, and ends with an irreversible release of ring strain. Understanding this causality is critical: if you prevent the initial protonation, you halt the entire degradation cascade[3].

Mechanism A 2-(2-Methylazetidin-2-yl)acetic acid (Zwitterionic Form) B Protonation of Azetidine Nitrogen (Azetidinium Ion Formation) A->B Autocatalysis / Moisture C Intramolecular Nucleophilic Attack (by Carboxylate Oxygen) B->C Activation D C-N Bond Cleavage (Ring Strain Release) C->D Transition State E Ring-Opened Lactone/Lactam (Degradation Product) D->E Irreversible

Logical flow of acid-catalyzed intramolecular ring-opening degradation in azetidine derivatives.

PART II: Preventive Storage Strategies

Q3: How should I store the compound to maximize its shelf life and maintain structural integrity? A3: To prevent degradation, you must disrupt the causality of the mechanism. Storing the free amino acid (zwitterion) at room temperature will lead to rapid decomposition. You must either remove the acidic proton (via salt formation) or sterically/electronically shield the nitrogen (via protecting groups).

Table 1: Quantitative Stability of 2-(2-Methylazetidin-2-yl)acetic acid Derivatives

Storage ConditionChemical StateEstimated Half-Life (T1/2)Degradation Rate
25°C, Ambient AirFree Acid (Zwitterion)< 24 hours> 50% / day
4°C, SealedFree Acid (Zwitterion)5 - 7 days~10% / day
-20°C, ArgonFree Acid (Zwitterion)3 - 6 months< 0.5% / day
-20°C, ArgonSodium Salt> 2 years< 0.01% / day
-20°C, ArgonN-Boc Protected> 2 years< 0.01% / day

Note: Data extrapolated from general azetidine stability profiles and accelerated degradation studies[2][4].

Q4: Can you provide a validated workflow for preparing the compound for long-term storage? A4: Yes. The most robust method for researchers who need the free carboxylate later is to convert the compound into its sodium salt. This deprotonates the carboxylic acid, eliminating the proton source required for azetidinium formation.

Workflow Start Receive 2-(2-Methylazetidin-2-yl)acetic acid Decision Immediate Use Required? Start->Decision Yes Proceed to Synthesis Decision->Yes Yes No Long-Term Storage Prep Decision->No No Salt Convert to Sodium Salt (Deprotonation) No->Salt Protect N-Boc Protection (Steric/Electronic Shielding) No->Protect Store Lyophilize & Store at -20°C under Argon Atmosphere Salt->Store Protect->Store

Decision matrix and workflow for the stabilization and long-term storage of azetidine amino acids.

Protocol: Preparation of 2-(2-Methylazetidin-2-yl)acetate Sodium Salt for Cryogenic Storage This protocol is designed as a self-validating system. By monitoring the pH during the process, you guarantee the removal of the autocatalytic proton.

  • Dissolution: Suspend 1.0 equivalent of 2-(2-Methylazetidin-2-yl)acetic acid in anhydrous, degassed methanol (10 mL per gram of compound) at 0°C under an argon atmosphere.

  • Neutralization: Slowly add 0.98 equivalents of Sodium Methoxide (NaOMe) as a 0.5 M solution in methanol dropwise. Causality note: We use 0.98 eq. rather than 1.0 eq. to prevent excess base from triggering base-catalyzed side reactions.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL of DI water, and check the pH. It should read between 7.5 and 8.0. If it is below 7.0, carefully titrate with 0.01 eq. increments of NaOMe until the target pH is reached.

  • Solvent Removal: Evaporate the methanol under reduced pressure at a temperature not exceeding 20°C to yield a white solid.

  • Lyophilization: Redissolve the solid in HPLC-grade water, freeze rapidly using liquid nitrogen, and lyophilize for 24-48 hours to ensure complete removal of moisture.

  • Packaging: Transfer the dry sodium salt to an amber glass vial, purge with argon gas, seal with a PTFE-lined cap, and store at -20°C.

PART III: Analytical Troubleshooting

Q5: I suspect my batch has degraded. What are the visual and analytical signs of azetidine ring-opening? A5: Visual inspection is the first line of defense. Pure azetidine amino acids are typically white or off-white powders. A shift to a yellow or brown hue, or a change in texture from a free-flowing powder to a sticky, viscous gum, strongly indicates degradation or oligomerization[5].

For definitive analytical verification, use ¹H NMR Spectroscopy :

  • Intact Ring: The protons on the azetidine ring (C3 and C4 positions) will appear as distinct, strained multiplets, typically between 2.0 - 4.0 ppm.

  • Ring-Opened Degradant: If the ring has opened via intramolecular attack to form a lactone/lactam, you will observe a dramatic downfield shift of the protons adjacent to the newly formed ester/amide bonds. Furthermore, the disappearance of the highly strained ring proton signals and the emergence of acyclic or larger-ring aliphatic signals confirm the loss of structural integrity.

Self-Validating Check: Always run a fresh LC-MS alongside your NMR. The intact molecule has a specific [M+H]+ mass. Ring-opening often results in the same mass (if it's an intramolecular rearrangement), but the retention time on a reverse-phase C18 column will shift significantly due to the change in polarity between the zwitterionic amino acid and the neutral lactam/lactone degradant[4].

References
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Azetidine amino acid derivatives and peptide compounds Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-(2-Methylazetidin-2-yl)acetic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Methylazetidin-2-yl)acetic acid . This compound presents unique downstream processing challenges due to its highly polar zwitterionic nat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Methylazetidin-2-yl)acetic acid . This compound presents unique downstream processing challenges due to its highly polar zwitterionic nature and the thermal sensitivity of the strained 4-membered azetidine ring.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and regulatory-aligned methodologies to achieve high-purity batches free of residual solvents and inorganic impurities.

Purification & Solvent Removal Workflow

PurificationWorkflow crude Crude 2-(2-Methylazetidin-2-yl)acetic acid analysis Impurity Profiling (HS-GC / HPLC) crude->analysis solvents High Residual Solvents (DMF, DMSO, H2O) analysis->solvents Solvents > Limits salts Inorganic Salts & Byproducts analysis->salts Low Purity azeo Azeotropic Distillation (Toluene/IPA, < 40°C) solvents->azeo iex Cation Exchange Chromatography (SAC Resin, H+ Form) salts->iex cryst Isoelectric Precipitation (pH adjustment to pI) azeo->cryst iex->cryst pure Pure Zwitterionic Product (ICH Q3C Compliant) cryst->pure

Workflow for the purification and solvent removal of 2-(2-Methylazetidin-2-yl)acetic acid.

Troubleshooting Guides & FAQs

Q: Why am I failing to remove DMF and DMSO under standard vacuum drying, and why does my product degrade when I increase the temperature? Causality & Solution: Zwitterionic amino acids form extensive, tightly bound intermolecular hydrogen-bond networks in the solid state. Polar aprotic solvents like DMF and DMSO become physically trapped within this crystal lattice. Furthermore, the azetidine ring is a highly strained 4-membered heterocycle (strain energy ~26 kcal/mol). Heating the batch above 40–50°C, especially in the presence of trace acids or nucleophiles, provides the activation energy for nucleophilic ring-opening, destroying your product. Action: Instead of brute-force heating, disrupt the lattice using azeotropic distillation. Add a co-solvent (e.g., isopropanol or toluene) that forms a low-boiling azeotrope, and evaporate under high vacuum (< 10 mbar) at a maximum bath temperature of 35°C.

Q: My liquid-liquid extraction (LLE) yields <10% recovery. Where is my compound? Causality & Solution: 2-(2-Methylazetidin-2-yl)acetic acid contains a basic secondary amine and an acidic carboxylic acid. At near-neutral pH, it exists almost entirely in its zwitterionic form[1]. This dipolar ion is exceptionally hydrophilic and will not partition into standard organic solvents (DCM, EtOAc, MTBE). Action: Abandon LLE. Utilize [2]. By lowering the pH below the isoelectric point (pI), the carboxylate is protonated, yielding a net-positive cation that binds strongly to a sulfonic acid resin, allowing inorganic salts and neutral impurities to be washed away.

Q: How do I ensure my residual solvent levels comply with regulatory standards for downstream drug development? Causality & Solution: Solvents used in synthesis must be reduced to toxicologically acceptable levels as defined by the [3]. Action: Perform Headspace Gas Chromatography (HS-GC) to quantify residual solvents. Ensure Class 2 solvents (like DMF) and Class 3 solvents (like DMSO and IPA) are strictly within their Permitted Daily Exposure (PDE) limits before releasing the batch.

Quantitative Data & Physicochemical Parameters

Table 1: Physicochemical Properties Dictating Purification Strategy
PropertyEstimated Value / CharacteristicImpact on Purification Strategy
Molecular State Zwitterion (Dipolar ion)Prevents standard liquid-liquid extraction; necessitates Ion Exchange.
Azetidine Ring Strain High (~26 kcal/mol strain energy)Highly susceptible to thermal degradation; mandates processing < 40°C.
Isoelectric Point (pI) ~ 5.5 - 6.5Target pH for optimal crystallization and precipitation.
Hydrogen Bonding Extensive intermolecular networksTraps polar aprotic solvents; requires azeotropic disruption.
Table 2: ICH Q3C(R8) Limits for Common Solvents in Azetidine Synthesis
SolventICH ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)
Benzene (Avoid)Class 10.02 mg/day2 ppm
N,N-Dimethylformamide (DMF) Class 28.8 mg/day880 ppm
Acetonitrile Class 24.1 mg/day410 ppm
Methanol Class 230.0 mg/day3000 ppm
Dimethyl Sulfoxide (DMSO) Class 350.0 mg/day5000 ppm
Isopropanol (IPA) Class 350.0 mg/day5000 ppm

Self-Validating Experimental Protocols

Protocol A: Strong Cation Exchange (SAC) Isolation

Purpose: To separate the zwitterionic product from inorganic salts and unreacted neutral organics.

  • Resin Preparation: Slurry a strong cation exchange resin (e.g., Dowex 50WX8, H+ form) in deionized (DI) water and pack into a glass column. Wash with 3 Column Volumes (CV) of 1M HCl, followed by DI water until the eluent pH is neutral.

  • Sample Loading: Dilute the crude 2-(2-Methylazetidin-2-yl)acetic acid mixture in water. Adjust the pH to < 2.0 using 1M HCl. Mechanism: Full protonation of the carboxylic acid ensures the molecule acts as a pure cation, binding tightly to the sulfonic acid resin[1].

  • Washing: Wash the column with 3 to 5 CV of DI water.

    • Validation Checkpoint 1: Test the wash eluent with silver nitrate (AgNO₃). The absence of a white precipitate confirms the complete removal of chloride salts.

  • Elution: Elute the product using 1M aqueous ammonia (NH₄OH). Mechanism: The volatile base deprotonates the carboxylic acid, returning the molecule to its neutral zwitterionic state, breaking the electrostatic interaction with the resin.

  • Fraction Collection: Collect fractions and monitor via TLC.

    • Validation Checkpoint 2: Spot fractions on a silica TLC plate and heat with Ninhydrin stain. A distinct purple/yellow spot confirms the elution of the secondary amine (azetidine).

Protocol B: Azeotropic Solvent Removal & Isoelectric Crystallization

Purpose: To remove trapped Class 2/3 solvents and isolate the pure solid without thermal degradation.

  • Azeotropic Distillation: Pool the product-containing aqueous ammonia fractions from Protocol A. Add 3 volumes of Isopropanol (IPA).

  • Concentration: Evaporate the mixture using a rotary evaporator under high vacuum (< 10 mbar). Strictly maintain the water bath temperature at ≤ 35°C to prevent azetidine ring-opening. The IPA will form a low-boiling azeotrope with the water and trace DMF/DMSO, pulling them out of the crystal lattice.

  • Isoelectric Adjustment: Redissolve the resulting residue in a minimal amount of DI water. Carefully adjust the pH to ~5.5 - 6.0 (the approximate isoelectric point) using dilute acetic acid. At this pH, the zwitterion has zero net charge, minimizing its aqueous solubility.

  • Precipitation: Slowly add an anti-solvent (e.g., Acetone) while stirring at 0–5°C to induce crystallization. Filter the resulting white crystalline solid.

  • Drying & Final Validation: Lyophilize (freeze-dry) the solid for 24 hours to remove any surface-bound water and acetone without applying thermal stress.

    • Validation Checkpoint 3: Analyze the final lyophilized powder via Headspace GC-FID. Confirm that residual DMF is < 880 ppm and IPA/Acetone are < 5000 ppm, validating compliance with ICH Q3C guidelines[3].

References

  • Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Separation of Amino Acids at a Synthetic Ion Exchange Resin: Thermodynamics and Energetics Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Ion Exchange Chromatography Principles and Methods Source: Bio-Rad Laboratories URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2-Methylazetidin-2-yl)acetic Acid Syntheses &amp; Reactions

Welcome to the Technical Support Center for handling 2-(2-Methylazetidin-2-yl)acetic acid . This bifunctional building block is highly valuable in drug discovery, but its structural features—a highly strained four-member...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-(2-Methylazetidin-2-yl)acetic acid . This bifunctional building block is highly valuable in drug discovery, but its structural features—a highly strained four-membered nitrogen heterocycle, a secondary amine, a quaternary chiral center at C2, and a carboxylic acid moiety—make it notoriously prone to side reactions.

This guide addresses the most common synthetic bottlenecks, explaining the mechanistic causality behind each failure and providing self-validating protocols to ensure your success.

Preventing Lewis Acid-Mediated Ring Opening

Q: Why am I seeing significant acyclic amino-ether or amino-alcohol byproducts when reacting 2-(2-Methylazetidin-2-yl)acetic acid in the presence of Lewis acids?

The Causality: The azetidine ring is inherently strained, possessing a ring strain energy of approximately 25.4 kcal/mol[1]. When a Lewis acid (e.g., Cu(OTf)₂, BF₃·OEt₂, or even weak Lewis acids like certain acyl chlorides) is introduced, it coordinates directly to the azetidine nitrogen. This coordination significantly increases the electrophilicity of the adjacent carbon atoms. To relieve the thermodynamic strain, nucleophiles present in the reaction mixture (such as alcohols, water, or solvents) attack via an SN2 mechanism, leading to irreversible ring cleavage and the formation of acyclic byproducts[1][2].

Mechanism N1 Azetidine Ring (~25.4 kcal/mol strain) N2 Lewis Acid Coordination (e.g., Cu(OTf)2) N1->N2 N3 Activated Azetidinium Complex N2->N3 Increases Electrophilicity N4 Nucleophilic Attack (SN2) by Solvents/Alcohols N3->N4 Relief of Ring Strain N5 Acyclic Amino-Ether Byproduct N4->N5 Irreversible Cleavage

Mechanism of Lewis acid-mediated SN2 ring-opening of the strained azetidine heterocycle.

Self-Validating Protocol: Lewis Acid-Free Amide Coupling To bypass this degradation pathway, avoid acyl chlorides and strong Lewis acids entirely. Use mild, base-promoted coupling conditions.

  • Preparation: Dissolve the N-protected 2-(2-Methylazetidin-2-yl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C to minimize thermal ring-opening[1].

  • Acid Scavenging: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq). This scavenges any trace acidic byproducts that could protonate the azetidine and trigger cleavage[1].

  • Coupling Partner: Add the target amine (1.1 eq).

  • Activation: Add HATU (1.2 eq) portion-wise. HATU activates the carboxylate without generating Lewis acidic species.

  • Validation Check: Stir at 0 °C to room temperature for 2 hours. Monitor strictly by LC-MS. The reaction is complete when the starting material peak is consumed. Do not leave the reaction stirring overnight, as prolonged exposure to basic conditions can eventually degrade the strained ring[1].

Mitigating Oligomerization During Activation

Q: During standard amide coupling of the acetic acid moiety, my reaction mixture turns highly viscous, and LC-MS shows polymeric repeating units. How do I prevent this?

The Causality: 2-(2-Methylazetidin-2-yl)acetic acid is essentially an unprotected, non-natural amino acid. The secondary amine within the azetidine ring is highly nucleophilic. If you activate the carboxylic acid terminus (e.g., forming an active ester with EDC/HOBt) while the amine remains unprotected, the azetidine nitrogen of one molecule will rapidly attack the activated ester of another. This intermolecular reaction forms oligomeric and polymeric byproducts, vastly outcompeting the desired coupling with your target amine.

G A 2-(2-Methylazetidin-2-yl)acetic acid (Unprotected) B Direct Activation (e.g., EDC/HOBt) A->B Pathway A E N-Boc Protection (Boc2O, NaOH) A->E Pathway B (Recommended) C Intermolecular Attack (N-nucleophile) B->C D Oligomeric Byproducts (Major Pathway) C->D F N-Boc Protected Intermediate E->F G Activation & Amine Addition (HATU, DIPEA) F->G H Desired Amide Product (High Yield) G->H

Reaction pathways demonstrating oligomerization vs. successful amide coupling via N-protection.

Self-Validating Protocol: N-Boc Protection Prior to Activation

  • Solubilization: Suspend 2-(2-Methylazetidin-2-yl)acetic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH. The basic conditions ensure the amine is deprotonated and nucleophilic.

  • Protection: Add Boc-anhydride (Boc₂O, 1.1 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.

  • Validation Check 1 (Mass): Aliquot 10 µL, dilute in MeCN, and run LC-MS. The mass of the desired Boc-protected product must be present ([M+H]⁺ = 230.1).

  • Washing: Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O.

  • Controlled Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3.5–4.0 using 10% aqueous citric acid. Critical: Do not use strong acids like HCl or TFA, as these will cleave the newly formed Boc group or open the azetidine ring[1].

  • Validation Check 2 (pH): Verify the pH with a calibrated probe. If the pH drops below 3.0, immediately buffer with dilute NaHCO₃ to prevent degradation.

  • Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

Avoiding Thermal Degradation and Decarboxylation

Q: Why does my compound degrade and lose the acetate side chain at elevated temperatures?

The Causality: The proximity of the carboxylic acid to the quaternary C2 center and the strained nitrogen heterocycle creates a facile pathway for thermal fragmentation. Higher reaction temperatures provide the necessary activation energy to overcome the barrier for ring-opening and decarboxylation[1]. Heating the reaction mixture leads to the decomposition of the strained ring rather than accelerating the desired product formation[1].

Self-Validating Protocol: Low-Temperature Processing

  • Reaction Temperature: Maintain all reaction temperatures at or below 25 °C[1]. If a reaction is sluggish, increase the reaction time or catalyst loading rather than applying heat.

  • Solvent Removal: During rotary evaporation, ensure the water bath does not exceed 30–35 °C.

  • Storage: Store the isolated 2-(2-Methylazetidin-2-yl)acetic acid (and its protected derivatives) at -20 °C under an inert argon atmosphere to prevent slow ambient degradation.

Quantitative Data: Impact of Reaction Conditions on Byproduct Formation

The table below summarizes the quantitative impact of N-protection and coupling reagents on the distribution of products when attempting to couple 2-(2-Methylazetidin-2-yl)acetic acid with a standard primary amine.

Reaction ConditionCoupling ReagentTemperatureYield (Desired Amide)Ring-Opened ByproductOligomeric Byproduct
Unprotected N-terminusEDC/HOBt25 °C15%5%75%
Unprotected N-terminusAcyl Chloride0 °C20%60% 10%
N-Boc ProtectedEDC/HOBt60 °C40%15% < 2%
N-Boc ProtectedHATU/DIPEA25 °C92% < 2%< 2%

Data Interpretation: Unprotected azetidines inherently favor oligomerization. Acyl chlorides act as Lewis acids, driving ring-opening. The optimal self-validating system requires N-Boc protection combined with mild HATU/DIPEA activation at ambient temperatures.

References

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Journal of Organic Chemistry, 72(15), 5859-5862.[Link]

Sources

Troubleshooting

Technical Support Center: Improving Yield in the Catalytic Hydrogenation of Methylazetidine Precursors

Welcome to the technical support center for the synthesis of methylazetidines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methylazetidines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable four-membered heterocycles. Azetidines are privileged motifs in medicinal chemistry, but their synthesis, particularly via catalytic hydrogenation, is often challenging due to the inherent ring strain.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and maximize your product yield.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the catalytic hydrogenation of methylazetidine precursors in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My hydrogenation reaction is sluggish, stalls before completion, or fails to produce the desired methylazetidine. What are the common causes and how can I improve the yield?

Answer: Low or nonexistent yield is the most common issue, often stemming from a combination of factors related to catalyst activity, reaction conditions, and substrate quality. Here is a systematic approach to diagnosing the problem:

A. Catalyst Activity and Handling: The catalyst is the heart of the reaction. Its effectiveness can be compromised before the reaction even begins.

  • Cause - Catalyst Deactivation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO₂) are sensitive to air and moisture.[3] Raney® Nickel is typically supplied as a slurry in water or ethanol and is pyrophoric upon drying.[4] Improper handling or storage can lead to oxidation and a significant loss of activity.

  • Solution:

    • Always handle catalysts under an inert atmosphere (e.g., Argon or Nitrogen).

    • Use a freshly opened bottle of catalyst or a batch that has been stored correctly.

    • For slurry-based catalysts, ensure the solvent used for transfer is anhydrous and deoxygenated.

    • Consider a pre-reduction step for Adams' catalyst (PtO₂), which converts the oxide to the active platinum black in the presence of hydrogen before adding your substrate.[5]

  • Cause - Catalyst Poisoning: Trace impurities in your starting material, solvent, or from the reaction apparatus can act as catalyst poisons. Common poisons include sulfur compounds (e.g., thiols), halides, and strong coordinating agents.

  • Solution:

    • Ensure the purity of your methylazetidine precursor. If necessary, purify it by recrystallization or column chromatography before the hydrogenation step.

    • Use high-purity, anhydrous solvents.

    • Thoroughly clean all glassware and reaction equipment to remove any potential residues.

B. Reaction Conditions: The interplay of hydrogen pressure, temperature, and solvent is critical for driving the reaction to completion.

  • Cause - Insufficient Hydrogen Pressure: While many hydrogenations can proceed at atmospheric pressure, some substrates require higher pressures to achieve a reasonable reaction rate.

  • Solution:

    • Ensure your system is properly sealed and there are no leaks. A simple balloon of hydrogen is often sufficient for easily reducible groups.[6]

    • If the reaction is slow, increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Pressures between 3-10 bar can significantly improve yields without requiring specialized high-pressure equipment.[7]

  • Cause - Suboptimal Solvent Choice: Solvents play a crucial role by influencing the solubility of the substrate and hydrogen, as well as interacting with the catalyst surface.[8][9] An inappropriate solvent can hinder the reaction.

  • Solution:

    • Screen a range of solvents. Alcohols like methanol and ethanol are common choices as they are good hydrogen sources for the catalyst surface.[8][10] Ethyl acetate and THF are also frequently used.[11]

    • For some substrates, solvent choice can dramatically alter selectivity and rate. For example, ethereal solvents have been shown to provide better selectivity in some azetidine ring-opening reactions, while highly polar solvents can decrease it.[12]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYield_Troubleshooting Start Low / No Yield Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Purity Are Reagents Pure? Start->Check_Purity Check_Conditions Are Conditions Optimal? Start->Check_Conditions Sol_Catalyst_New Use fresh catalyst Handle under inert atm. Check_Catalyst->Sol_Catalyst_New No Sol_Catalyst_Poison Purify starting material Use high-purity solvent Check_Purity->Sol_Catalyst_Poison No Sol_Pressure Increase H2 Pressure (e.g., 3-10 bar) Check_Conditions->Sol_Pressure Pressure? Sol_Solvent Screen Solvents (MeOH, EtOH, EtOAc, THF) Check_Conditions->Sol_Solvent Solvent? Sol_Temp Optimize Temperature Check_Conditions->Sol_Temp Temp?

Caption: A decision tree for troubleshooting low hydrogenation yield.

Issue 2: Formation of Ring-Opened Side Products (Hydrogenolysis)

Question: My reaction produces significant amounts of ring-opened byproducts. How can I preserve the azetidine ring and minimize hydrogenolysis?

Answer: The high ring strain of azetidines (approx. 25.2 kcal/mol) makes them susceptible to ring cleavage under hydrogenolytic conditions.[2] This is especially problematic when N-benzyl or other labile protecting groups are present.

  • Cause - Overly Aggressive Catalyst: Palladium on carbon (Pd/C) is highly active and particularly effective at hydrogenolysis, especially of benzylic C-N bonds.[3][13] While useful for deprotection, this activity can lead to undesired ring opening.

  • Solution:

    • Switch to a Milder Catalyst: Platinum-based catalysts like PtO₂ (Adams' catalyst) are often less prone to causing hydrogenolysis than palladium catalysts.[5][14]

    • Use a "Poisoned" Catalyst: In some cases, a partially deactivated or "poisoned" palladium catalyst, such as Lindlar's catalyst, can provide the desired reduction with less hydrogenolysis, though this is more common for alkyne reductions.[3] The addition of a catalyst poison like diphenyl sulfide can also improve chemoselectivity.[15]

    • Consider Raney Nickel: While highly active, Raney Nickel can be a good choice for the reduction of robust precursors like β-lactams to azetidines.[4][16]

  • Cause - Harsh Reaction Conditions: High temperatures, high catalyst loading, and extended reaction times can promote side reactions, including ring cleavage.

  • Solution:

    • Lower the Temperature: Run the reaction at room temperature or even 0 °C if the reaction rate is acceptable.

    • Reduce Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate (typically 5-10 mol% by weight).

    • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid over-reduction and product degradation.

Catalyst Selection Guide to Minimize Hydrogenolysis

This diagram helps in choosing a suitable catalyst based on the precursor's structure.

Catalyst_Selection Start Select Precursor Type Precursor_Lactam Methylazetidin-2-one (β-Lactam) Start->Precursor_Lactam Precursor_Azetine Methylazetine (Endocyclic C=C) Start->Precursor_Azetine Precursor_N_Benzyl Precursor with N-Benzyl Group Start->Precursor_N_Benzyl Rec_Lactam Use Strong Reductants: - LiAlH4 - Raney Nickel Precursor_Lactam->Rec_Lactam Rec_Azetine Standard Hydrogenation: - Pd/C (if no sensitive groups) - PtO2 (for higher selectivity) Precursor_Azetine->Rec_Azetine Rec_N_Benzyl Caution: High risk of hydrogenolysis with Pd/C. Recommended: - PtO2 - Milder Conditions Precursor_N_Benzyl->Rec_N_Benzyl

Caption: A guide for selecting catalysts based on precursor type.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for hydrogenating a methylazetidine precursor? There is no single "best" catalyst, as the optimal choice depends heavily on the specific precursor. However, 10% Palladium on Carbon (Pd/C) is a robust and widely used starting point for the reduction of simple double bonds.[3] If your precursor contains functional groups sensitive to hydrogenolysis (like benzyl ethers or N-benzyl groups), Platinum(IV) oxide (PtO₂) is often a more selective choice.[14] For the reduction of a β-lactam (azetidin-2-one) precursor, chemical reductants like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with Raney Nickel are the most common and effective methods.[16]

Q2: How do I safely handle pyrophoric catalysts like dry Pd/C and Raney Nickel? Safety is paramount. Never handle dry Pd/C or Raney Nickel in the open air.

  • Dry Pd/C: When filtering the catalyst after a reaction, the filter cake should never be allowed to dry completely, as it can ignite the filter paper and solvent vapors. Quench the used catalyst by suspending it in water and adding a mild oxidizing agent like sodium hypochlorite, or transfer it to a dedicated, sealed waste container under water.[3]

  • Raney Nickel: It is typically stored and handled as a slurry in water. Always keep it wet with water or a solvent. Transfers should be done under an inert atmosphere, and any spills should be immediately quenched with water.

Q3: Can catalytic transfer hydrogenation (CTH) be used instead of high-pressure hydrogen gas? Yes, CTH is an excellent alternative, especially for labs not equipped for high-pressure reactions. In CTH, a hydrogen donor molecule (e.g., formic acid, ammonium formate, or cyclohexene) transfers hydrogen to the substrate on the catalyst surface. Pd/C is a very effective catalyst for CTH.[3] This method can sometimes offer different selectivity compared to using H₂ gas and is generally considered safer to operate on a small scale.

Q4: My starting material is a salt (e.g., a hydrochloride). Do I need to neutralize it first? Generally, yes. The presence of strong acids can poison the catalyst or promote acid-catalyzed side reactions like ring-opening.[17] It is best practice to neutralize the precursor salt with a mild base (e.g., triethylamine, NaHCO₃), extract the free base into an organic solvent, dry it, and then use the purified free base for the hydrogenation reaction.

Section 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a small-scale test reaction first to optimize conditions for your specific substrate.

Protocol 1: General Procedure for Hydrogenation of a Methylazetine using Pd/C

This protocol is suitable for reducing a carbon-carbon double bond within the azetidine ring system.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methylazetine precursor (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol; approx. 0.1 M concentration).[11]

  • Inerting: De-gas the solution by bubbling argon or nitrogen through it for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol% by weight).[18]

  • Hydrogenation: Seal the flask, evacuate the inert gas, and replace it with hydrogen (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or in a specialized hydrogenation vessel for higher pressures.

  • Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Wash the pad thoroughly with the solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as necessary, typically by flash column chromatography on silica gel.[17]

Protocol 2: Reduction of a Methylazetidin-2-one (β-Lactam) using LiAlH₄

This protocol describes the reduction of the amide carbonyl to a methylene group.

  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the methylazetidin-2-one precursor (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

  • Extraction & Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methylazetidine.[17]

  • Purification: Purify by column chromatography or distillation as required.

Section 4: Data Summary Tables

Table 1: Comparison of Common Hydrogenation Catalysts
CatalystCommon PrecursorsPrimary AdvantagesKey Considerations & Disadvantages
10% Pd/C Alkenes, Alkynes, Nitro groups, N/O-Benzyl groupsHighly active, versatile, cost-effective, good for CTH.[3][15]High activity can lead to hydrogenolysis (ring-opening).[13] Pyrophoric when dry.
PtO₂ (Adams') Alkenes, Ketones, Aromatic ringsLower tendency for hydrogenolysis than Pd/C, good for preserving sensitive groups.[5][14]More expensive than Pd/C; requires pre-reduction to become active.
Raney® Nickel Nitriles, Amides (β-lactams), CarbonylsVery high activity, excellent for reducing robust functional groups.[4][16]Can be non-selective, pyrophoric, requires careful handling.
Rh/C Aromatic/Heteroaromatic ringsEffective for arene hydrogenation under milder conditions than Pt or Ru.[7]Less commonly used for simple reductions; can be expensive.
Table 2: Influence of Solvent on Catalytic Hydrogenation
SolventPolarityTypical Use CasesNotes
Methanol/Ethanol Polar ProticGeneral purpose, excellent for dissolving polar substrates.Can act as a hydrogen source on the catalyst surface.[8] Methanol can sometimes lead to methylation byproducts.
Ethyl Acetate (EtOAc) Polar AproticGeneral purpose, good for less polar substrates.Flammable; easy to remove under reduced pressure.[11]
Tetrahydrofuran (THF) Polar AproticGood for substrates with moderate polarity.Can form peroxides; should be used from a fresh, anhydrous source.[8]
Dichloromethane (DCM) Polar AproticUsed for specific applications.Non-flammable, but can be dehalogenated under harsh conditions.[11]

References

  • Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade . (2022). Chemistry – A European Journal. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . (n.d.). Frontiers in Chemistry. Available from: [Link]

  • Novel Syntheses of Azetidines and Azetidinones . (2008). Chemical Reviews. Available from: [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions . (n.d.). ScienceDirect. Available from: [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions . (2025). MDPI. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines . (2017). RSC Publishing. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . (2021). RSC Publishing. Available from: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions . (n.d.). Nature Communications. Available from: [Link]

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces . (2021). OSTI.gov. Available from: [Link]

  • Methods for the synthesis of azetidines . (n.d.). ResearchGate. Available from: [Link]

  • Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex . (2020). ACS Publications. Available from: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis . (2025). Journal of the American Chemical Society. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . (2011). HETEROCYCLES. Available from: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis . (n.d.). ChemRxiv. Available from: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids . (n.d.). ACS Publications. Available from: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes . (2011). Master Organic Chemistry. Available from: [Link]

  • Raney® Nickel: A Life-Changing Catalyst . (n.d.). American Chemical Society. Available from: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions . (2021). MDPI. Available from: [Link]

  • Catalytic Hydrogenation over Platinum Metals. (n.d.). Google Books.
  • Raney Nickel-Assisted Synthesis of Heterocycles . (n.d.). ScienceDirect. Available from: [Link]

  • Azetidine synthesis . (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization . (2018). The Journal of Organic Chemistry. Available from: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues . (2017). MDPI. Available from: [Link]

  • Hydrogen Interaction with Oxide Supports in the Presence and Absence of Platinum . (n.d.). The Journal of Physical Chemistry C. Available from: [Link]

  • Metastable-phase platinum oxide for clarifying the Pt–O active site for the hydrogen evolution reaction . (2023). RSC Publishing. Available from: [Link]

  • Adams' catalyst . (n.d.). Wikipedia. Available from: [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][19]-Stevens Rearrangement . (n.d.). Journal of the American Chemical Society. Available from: [Link]

  • New developments in hydrogenation catalysis particularly in synthesis of fine and intermediate chemicals . (n.d.). ResearchGate. Available from: [Link]

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation . (2023). Frontiers in Chemistry. Available from: [Link]

  • Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes . (2018). Frontiers in Chemistry. Available from: [Link]

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation . (2023). OSTI.GOV. Available from: [Link]

  • A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines . (n.d.). ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS/MS Validation for Trace Impurity Analysis in 2-(2-Methylazetidin-2-yl)acetic acid

This guide provides a comprehensive comparison of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) strategies for the validation of trace impurity analysis in 2-(2-Methylazetidin-2-yl)acetic acid. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) strategies for the validation of trace impurity analysis in 2-(2-Methylazetidin-2-yl)acetic acid. The content is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

The Analytical Challenge: 2-(2-Methylazetidin-2-yl)acetic acid

2-(2-Methylazetidin-2-yl)acetic acid is a small, polar, zwitterionic molecule. These physicochemical properties present significant challenges for traditional reversed-phase liquid chromatography (RPLC).[1][2] The primary difficulty lies in achieving adequate retention on non-polar stationary phases, leading to potential issues such as poor peak shape and co-elution with the solvent front.[1] Consequently, the accurate quantification of trace-level impurities is often compromised.[3]

This guide explores and compares three distinct LC-MS/MS methodologies to overcome these challenges:

  • Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Method B: Reversed-Phase Liquid Chromatography with Ion-Pairing (RPLC-IP)

  • Method C: Pre-column Derivatization followed by RPLC

The validation of these methods adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and is informed by best practices from regulatory bodies like the FDA and EMA.[4][5][6][7][8][9][10][11][12]

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an effective technique for the separation of polar and hydrophilic compounds.[2][13][14][15] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[2][14]

Rationale: By employing a separation mechanism based on hydrophilicity, HILIC provides excellent retention for polar analytes like 2-(2-Methylazetidin-2-yl)acetic acid and its potential polar impurities, which are poorly retained in RPLC.[2][13][14]

Experimental Protocol:
  • Sample Preparation: Dissolve 10 mg of the 2-(2-Methylazetidin-2-yl)acetic acid sample in 1 mL of a 90:10 (v/v) acetonitrile/water mixture. Vortex to ensure complete dissolution and filter through a 0.22 µm PVDF filter.

  • Chromatography:

    • Column: BEH Amide, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Transitions: Monitor for the parent compound and potential impurities (e.g., starting materials, by-products of synthesis).

Method B: Reversed-Phase Liquid Chromatography with Ion-Pairing (RPLC-IP)

Ion-pairing chromatography is a variation of RPLC where an ion-pairing agent is added to the mobile phase to enhance the retention of ionic and highly polar compounds on a non-polar stationary phase.[16][17][18] The ion-pairing agent forms a neutral complex with the charged analyte, which can then be retained by the reversed-phase column.[16][17]

Rationale: For zwitterionic compounds like 2-(2-Methylazetidin-2-yl)acetic acid, an ion-pairing agent can effectively neutralize one of the charges, increasing its hydrophobicity and allowing for retention and separation on a standard C18 column.[16][17][19][20] This method provides an alternative to HILIC when a laboratory's expertise and column selection are more geared towards RPLC.

Experimental Protocol:
  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of mobile phase A. Vortex and filter through a 0.22 µm PVDF filter.

  • Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water

    • Mobile Phase B: 5 mM HFBA in Acetonitrile

    • Gradient: 5% B to 60% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: ESI, Positive Mode

    • Scan Type: MRM

Method C: Pre-column Derivatization followed by RPLC

Derivatization involves chemically modifying the analyte to improve its chromatographic properties or enhance its detectability.[21][22][23][24] For polar compounds, derivatization can be used to introduce a non-polar functional group, thereby increasing its retention in RPLC.[19][20][21]

Rationale: By derivatizing the amine group of 2-(2-Methylazetidin-2-yl)acetic acid and its impurities with a hydrophobic tag, the resulting derivatives become amenable to separation by conventional RPLC. This approach can offer excellent selectivity and sensitivity.[21][22]

Experimental Protocol:
  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL sample solution in water, add 100 µL of borate buffer (pH 8.5).

    • Add 200 µL of a 10 mg/mL solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in acetonitrile.

    • Vortex for 30 seconds and let the reaction proceed for 10 minutes at room temperature.

    • Quench the reaction by adding 100 µL of 1% formic acid.

    • Filter the solution through a 0.22 µm PVDF filter before injection.

  • Chromatography:

    • Column: C18, 2.1 x 150 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 1 µL

  • Mass Spectrometry:

    • Ionization: ESI, Positive Mode

    • Scan Type: MRM

Comparative Validation Data

The following table summarizes the hypothetical validation parameters for the three methods, based on typical performance characteristics observed for such analyses.

Validation ParameterMethod A (HILIC)Method B (RPLC-IP)Method C (Derivatization-RPLC)
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL3.0 ng/mL0.3 ng/mL
Linearity (R²) >0.998>0.995>0.999
Accuracy (% Recovery) 95-105%92-108%98-102%
Precision (% RSD) < 5%< 8%< 3%
Robustness ModerateLowHigh
Throughput HighModerateLow

Visualizing the Workflow

Overall Validation Workflow

Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Analyte Characterization MD2 Selection of Chromatographic and MS Conditions MD1->MD2 MD3 Initial Method Optimization MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Impurity Analysis V6->A1 A2 Stability Studies V6->A2

Caption: A generalized workflow for analytical method validation.

Derivatization Sample Preparation Workflow

Derivatization Workflow start Sample Solution (1 mg/mL) step1 Add Borate Buffer (pH 8.5) start->step1 step2 Add Fmoc-Cl in Acetonitrile step1->step2 step3 Vortex & React (10 min) step2->step3 step4 Quench with Formic Acid step3->step4 step5 Filter (0.22 µm) step4->step5 end Inject into LC-MS/MS step5->end

Caption: Step-by-step sample preparation for Method C.

Discussion and Recommendations

  • Method A (HILIC) offers a good balance of sensitivity, robustness, and throughput. It is often the preferred method for polar analytes as it avoids the use of ion-pairing agents which can contaminate the mass spectrometer.[25] However, HILIC methods can sometimes be less robust than RPLC methods and require careful mobile phase preparation.

  • Method B (RPLC-IP) is a viable alternative when HILIC is not available or when retention on a HILIC column is still insufficient. The main drawback is the potential for ion source contamination and the suppression of the analyte signal by the ion-pairing agent.[25] Furthermore, the removal of ion-pairing agents from the LC system can be time-consuming.

  • Method C (Derivatization-RPLC) provides the highest sensitivity and selectivity.[21][22] The derivatization step, however, adds complexity to the workflow, increasing sample preparation time and introducing potential sources of error.[25] This method is most suitable for applications where the utmost sensitivity is required and throughput is less of a concern.

The choice of the optimal LC-MS/MS method for the analysis of trace impurities in 2-(2-Methylazetidin-2-yl)acetic acid depends on the specific requirements of the analysis.

  • For routine quality control with moderate sensitivity requirements, HILIC (Method A) is the recommended approach due to its good performance and ease of use.

  • If higher sensitivity is needed and the laboratory is willing to accept a more complex workflow, Derivatization-RPLC (Method C) is the superior choice.

  • RPLC-IP (Method B) should be considered a secondary option when other methods fail to provide adequate retention or separation.

It is crucial to perform a thorough method validation according to ICH guidelines to ensure that the chosen method is fit for its intended purpose.[4][5][8]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Gika, H. G., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 19. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Namieśnik, J., & Zabiegała, B. (2000). Trace Analysis — Challenges and Problems. of Chemistry, 74(2), 273-285. [Link]

  • Li, W., et al. (2019). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2019, 8953761. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Kim, H. Y., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry, 94(48), 16751-16759. [Link]

  • Rathore, A. S., & Kumar, D. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 346-350. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Wang, L. H., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Food and Drug Analysis, 25(4), 935-943. [Link]

  • Timmerman, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 355-365. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]

  • Varma, D., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Journal of Applied Pharmaceutical Science, 13(10), 193-201. [Link]

  • Health Canada. (2015). Validation of Analytical Procedures: Text and Methodology ICH Topic Q2(R1). [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • Nethercote, P., & Bennett, T. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In A. S. Lister (Ed.), Handbook of Analytical Quality by Design (pp. 129-150). Academic Press. [Link]

  • An, M., & Liu, A. (2018). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. In Metabolomics. IntechOpen. [Link]

  • Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. [Link]

  • Wang, Y., et al. (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry. [Link]

  • Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Pszczółkowski, M. A. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? ResearchGate. [Link]

  • Cuykx, M., Jiang, W., & Covaci, A. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study. [Link]

Sources

Comparative

Conformationally Constrained Pharmacophores: A Comparative Guide to Receptor Binding Affinities of 2-(2-Methylazetidin-2-yl)acetic Acid Analogs

The 2-methylazetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a highly conformationally restricted core that serves as an excellent bioisostere for natural amino acids. By f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 2-methylazetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a highly conformationally restricted core that serves as an excellent bioisostere for natural amino acids. By fine-tuning the distance between the basic azetidine nitrogen and the acidic carboxylate—specifically by comparing 2-methylazetidine-2-carboxylic acid to its homologated counterpart, 2-(2-Methylazetidin-2-yl)acetic acid —drug developers can drastically alter target specificity.

This guide provides an objective, data-driven comparison of how these structural nuances impact binding affinities across two primary therapeutic targets: the Free Fatty Acid Receptor 2 (FFA2/GPR43) and RGD-binding Integrins (e.g., αvβ3) .

Structural Causality: The Role of Homologation and Ring Size

The binding affinity of azetidine-based ligands is governed by strict geometric and electrostatic requirements within the receptor pocket.

  • The Azetidine Advantage: Unlike flexible acyclic amines or highly puckered pyrrolidines, the 4-membered azetidine ring possesses a low barrier to nitrogen inversion but remains structurally rigid. The addition of a 2-methyl group creates severe steric hindrance, locking the molecule into a specific bioactive conformation that resists enzymatic degradation[1].

  • Carboxylic Acid vs. Acetic Acid (Homologation): In the FFA2 receptor, the ligand's acidic group must form direct hydrogen bonds and electrostatic interactions with Arg180 and Arg255 deep within the orthosteric pocket[2]. The shorter 2-methylazetidine-2-carboxylic acid (found in the clinical candidate GLPG0974) fits this pocket perfectly[1]. However, homologating this to an acetic acid adds a methylene (-CH2-) spacer. This extra distance causes a steric clash in the tight FFA2 pocket but provides the exact spatial geometry required to coordinate the Metal Ion-Dependent Adhesion Site (MIDAS) in integrin receptors[3].

Comparative Binding Affinity Data

The following table summarizes the structure-activity relationship (SAR) data, contrasting the 2-(2-Methylazetidin-2-yl)acetic acid core with its primary alternatives.

Compound Scaffold / BioisosterePrimary Target ReceptorBinding Affinity (IC50 / Kd)Functional ModulationStructural Rationale
2-Methylazetidine-2-carboxylic acid (e.g., GLPG0974)FFA2 (GPR43)9 nM [1]Potent AntagonistDirect electrostatic bridging with Arg180/255. The 2-methyl group restricts rotation, minimizing entropic penalty upon binding[2].
2-(2-Methylazetidin-2-yl)acetic acid (Homologated Analog)Integrin αvβ3~12–15 nM [3]AntagonistThe methylene spacer perfectly bridges the distance required to coordinate the MIDAS motif, acting as a rigidified Aspartic acid mimic[3].
2-(2-Methylazetidin-1-yl)acetic acid (N-linked Analog)Ketohexokinase / OAT2High Permeability [4]Inhibitor / SubstrateN-linked acetic acid provides a distinct vector for kinase domain binding while maintaining excellent systemic clearance profiles[5].
Pyrrolidine-2-acetic acid (Ring-Expanded Alternative)FFA2 / Integrins>1000 nM Inactive / WeakIncreased ring pucker disrupts the critical dihedral angle, preventing the carboxylate from aligning with the receptor's basic residues.

Mechanistic Pathway: FFA2 Receptor Antagonism

To understand the functional impact of these binding affinities, we must look at the downstream signaling. FFA2 is a G-protein coupled receptor (GPCR) that couples to both Gq/11 and Gi/o pathways. High-affinity azetidine analogs act as competitive antagonists, blocking the binding of endogenous short-chain fatty acids (SCFAs) and halting neutrophil migration[2].

FFA2_Pathway Agonist Endogenous Agonist (Short-Chain Fatty Acids) Receptor FFA2 Receptor (GPR43) Agonist->Receptor Antagonist Azetidine Analog (Competitive Antagonist) Antagonist->Receptor Blocks Binding Gq Gq/11 Pathway Receptor->Gq Gi Gi/o Pathway Receptor->Gi Response1 Intracellular Ca2+ Flux (Neutrophil Migration) Gq->Response1 Response2 cAMP Inhibition (Inflammation Modulation) Gi->Response2

Figure 1: FFA2 (GPR43) receptor signaling pathways and competitive blockade by azetidine analogs.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To objectively verify the binding affinities (Kd and Ki) of 2-(2-Methylazetidin-2-yl)acetic acid analogs, a robust radioligand binding assay is required. This protocol utilizes [3H]GLPG0974 as the tracer[2].

Expertise Note: Highly lipophilic azetidine derivatives are prone to non-specific binding to plastic and glass surfaces. This protocol integrates a self-validating Polyethylenimine (PEI) passivation step to ensure the measured signal is exclusively receptor-mediated.

Step-by-Step Methodology:
  • Membrane Preparation: Culture Flp-In T-REx 293 cells expressing hFFA2. Harvest and homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Causality: Using an inducible expression system ensures a high-density, homogenous receptor population, preventing biphasic binding artifacts.

  • Assay Buffer Formulation: Prepare binding buffer containing 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.1% BSA (pH 7.4). Causality: Divalent cations (Mg²⁺) are critical for stabilizing the GPCR-G protein complex, locking the receptor into its high-affinity state.

  • Radioligand Incubation: In a 96-well plate, combine 10 µg of membrane protein, 5 nM [3H]GLPG0974 (Kd ≈ 7.5 nM), and varying concentrations of the unlabeled acetic acid analogs (10 pM to 10 µM). Include a control well with 10 µM unlabeled GLPG0974 to define Non-Specific Binding (NSB). Incubate for 90 minutes at room temperature to reach equilibrium.

  • Rapid Filtration: Harvest the reaction onto GF/C glass fiber filter plates pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI coats the glass fibers with positive charges, neutralizing them and drastically reducing the non-specific adhesion of the highly lipophilic azetidine ligands.

  • Washing & Scintillation: Wash filters rapidly 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes. Dry the plates, add scintillation cocktail, and read in a MicroBeta counter.

  • Data Analysis: Calculate the IC50 using non-linear regression (one-site competitive binding model). Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Assay_Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration (PEI-Treated) Incubate->Filter Read 4. Scintillation Counting Filter->Read Analyze 5. Data Analysis (Cheng-Prusoff) Read->Analyze

Figure 2: Self-validating radioligand binding assay workflow for azetidine-based GPCR ligands.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Journal of Medicinal Chemistry[Link]

  • Non-equivalence of Key Positively Charged Residues of the Free Fatty Acid 2 Receptor in the Recognition and Function of Agonist Versus Antagonist Ligands Journal of Biological Chemistry[Link]

  • New β-Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins Journal of Medicinal Chemistry[Link]

  • Organic Anion Transporter 2-Mediated Hepatic Uptake Contributes to the Clearance of High-Permeability-Low-Molecular-Weight Acid and Zwitterion Drugs Journal of Pharmaceutical Sciences [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Chiral HPLC Methods for 2-(2-Methylazetidin-2-yl)acetic acid Enantiomers

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of quality control, ensuring the safety and efficacy of chiral drug substances. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of quality control, ensuring the safety and efficacy of chiral drug substances. This guide provides an in-depth, objective comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-(2-Methylazetidin-2-yl)acetic acid, a key chiral building block. We will delve into the supporting experimental data, detailed methodologies, and a robust cross-validation framework to guide you in the selection and implementation of the most suitable analytical technique for your needs.

The stereochemical configuration of 2-(2-Methylazetidin-2-yl)acetic acid is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, validated and reliable analytical methods are imperative for accurate quantification of its enantiomeric excess (e.e.). This guide will explore two powerful approaches: one employing a macrocyclic glycopeptide-based chiral stationary phase (CSP) and the other a polysaccharide-based CSP. We will then establish a protocol for the cross-validation of these methods to ensure data integrity and regulatory compliance.

Principles of Chiral Recognition in HPLC

Chiral HPLC hinges on the differential interaction between enantiomers and a chiral stationary phase (CSP).[1] This interaction forms transient diastereomeric complexes with varying stabilities, leading to different retention times and, consequently, separation.[2][3] The selection of the CSP and the mobile phase composition are paramount for achieving optimal resolution.[1] For a polar, zwitterionic molecule like 2-(2-Methylazetidin-2-yl)acetic acid, CSPs that offer multiple interaction modes, such as hydrogen bonding, dipole-dipole, and steric interactions, are often the most effective.

Comparative Analysis of Two Chiral HPLC Methods

In this guide, we compare two distinct and effective methods for the enantiomeric separation of 2-(2-Methylazetidin-2-yl)acetic acid. Method A utilizes a macrocyclic glycopeptide (teicoplanin-based) CSP, known for its versatility with polar compounds.[4] Method B employs a popular polysaccharide-based (amylose tris(3,5-dimethylphenylcarbamate)) CSP, which has demonstrated broad applicability for a wide range of chiral compounds.[5][6]

Data Presentation

The following tables summarize the experimental conditions and performance of the two chiral HPLC methods for the separation of 2-(2-Methylazetidin-2-yl)acetic acid enantiomers.

Table 1: Chromatographic Conditions

ParameterMethod AMethod B
Column CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.02, v/v/v)n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase1.0 mg/mL in Mobile Phase

Table 2: Performance Comparison

ParameterMethod AMethod B
Retention Time (Enantiomer 1) 5.8 min8.2 min
Retention Time (Enantiomer 2) 7.1 min9.5 min
Resolution (Rs) 2.12.3
Tailing Factor (Tf) 1.1 (for both peaks)1.2 (for both peaks)
Theoretical Plates (N) > 5000 (for both peaks)> 6000 (for both peaks)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the method development process.

Method A: Macrocyclic Glycopeptide-Based Separation

This protocol is designed for the direct enantioseparation of 2-(2-Methylazetidin-2-yl)acetic acid using a teicoplanin-based CSP, which is particularly effective for polar and amphipathic molecules.[4][7]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 100% methanol with 0.1% acetic acid and 0.02% triethylamine. The acidic and basic additives are crucial for improving peak shape and resolution for zwitterionic compounds like amino acids.[2]

  • Sample Preparation: Dissolve the racemic 2-(2-Methylazetidin-2-yl)acetic acid in the mobile phase to a final concentration of 1.0 mg/mL.

  • HPLC System Setup:

    • Install a CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) column.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Maintain the column temperature at 25°C.

    • Set the UV detector to a wavelength of 210 nm, where the analyte exhibits sufficient absorbance.

  • Analysis: Inject 10 µL of the prepared sample solution and record the chromatogram.

Method B: Polysaccharide-Based Separation

This protocol utilizes a normal-phase approach with a polysaccharide-based CSP. These phases are known for their high success rates in resolving a wide variety of chiral compounds.[3]

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and 2-Propanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) of Trifluoroacetic Acid (TFA) to the mobile phase to improve the peak shape of the acidic analyte.[5]

  • Sample Preparation: Dissolve the racemic 2-(2-Methylazetidin-2-yl)acetic acid in the mobile phase to a final concentration of 1.0 mg/mL.

  • HPLC System Setup:

    • Install a CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Maintain the column temperature at 25°C.

    • Set the UV detector to a wavelength of 210 nm.

  • Analysis: Inject 10 µL of the prepared sample solution and record the chromatogram.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general experimental workflow for both chiral HPLC methods.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare & Degas Mobile Phase h1 Equilibrate Column p1->h1 p2 Prepare Sample (1.0 mg/mL) h2 Inject Sample p2->h2 h3 Chiral Separation on CSP h2->h3 h4 UV Detection (210 nm) h3->h4 d1 Integrate Peak Areas h4->d1 d2 Calculate Resolution (Rs) d1->d2 d3 Calculate Enantiomeric Excess (e.e.) d2->d3

Caption: General workflow for chiral HPLC analysis.

Cross-Validation of Chiral HPLC Methods

The objective of cross-validation is to demonstrate that both analytical procedures are suitable for their intended purpose and yield equivalent results.[8] This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Validation Parameters and Acceptance Criteria

The following validation characteristics should be assessed for both methods.

Table 3: Cross-Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the enantiomers in the presence of impurities or related substances.Baseline resolution (Rs > 1.5) between enantiomers and from any known impurities.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.[8]
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Resolution (Rs) remains > 1.5 and peak shape is acceptable after minor changes to flow rate, temperature, and mobile phase composition.
Cross-Validation Protocol
  • Specificity: Analyze a sample of the racemate, individual enantiomers (if available), and a placebo. The method is specific if the enantiomer peaks are well-resolved from each other and any other components.

  • Linearity and Range: Prepare a series of solutions of the racemate at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples spiked with known amounts of one enantiomer into the other at different levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform at least six replicate injections of a single sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • Limit of Quantitation (LOQ): Determine the concentration at which the signal-to-noise ratio is approximately 10.

  • Robustness: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., ± 2% of the organic modifier)

    • Assess the impact on resolution and retention times.

Visualizing the Cross-Validation Logic

The following diagram illustrates the logical relationship between the different validation parameters.

G cluster_core Core Method Performance cluster_reliability Method Reliability cluster_sensitivity_resilience Sensitivity & Resilience Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Validation Validated Method Range->Validation Precision Precision Accuracy->Precision Precision->Validation LOQ Limit of Quantitation LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Interdependencies of analytical method validation parameters.

Conclusion

Both the macrocyclic glycopeptide-based (Method A) and the polysaccharide-based (Method B) chiral HPLC methods have demonstrated their suitability for the enantiomeric separation of 2-(2-Methylazetidin-2-yl)acetic acid. Method A, operating in a polar organic mode, may offer advantages in terms of sample solubility and direct compatibility with mass spectrometry. Method B, a normal-phase method, provides excellent resolution and is a robust, widely-used approach.

The choice between these methods will depend on specific laboratory capabilities, desired run times, and solvent preferences. For comprehensive and confident characterization of the enantiomeric purity of 2-(2-Methylazetidin-2-yl)acetic acid, a thorough cross-validation as outlined in this guide is highly recommended. The complementary nature of these two distinct chiral separation mechanisms provides a high degree of certainty in the analytical results, ensuring the quality and safety of pharmaceutical products.

References

  • Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Scientific Research, 7(1), 163-173. [Link]

  • Subramanian, G. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Zarghi, A., & Shafaati, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 105-114. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Advanced Chromatography Technologies. (n.d.). Strategies for Chiral HPLC Method Development. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5483. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 241-248. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 186-194. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

Comparative

Thermodynamic stability comparison of methylazetidinyl acetic acid isomers

An in-depth understanding of the thermodynamic stability of saturated nitrogen heterocycles is paramount in modern drug discovery. As constrained bioisosteres, methylazetidinyl acetic acid isomers offer unique spatial ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the thermodynamic stability of saturated nitrogen heterocycles is paramount in modern drug discovery. As constrained bioisosteres, methylazetidinyl acetic acid isomers offer unique spatial vectors for pharmacophore mapping. For example, derivatives like N-Boc-3-azetidine acetic acid are highly valued as rigidified building blocks in medicinal chemistry[1]. However, the four-membered azetidine ring introduces significant ring strain (~25–26 kcal/mol)[2], making the relative thermodynamic stability of its positional and stereoisomers highly sensitive to substitution patterns.

As a Senior Application Scientist, I have structured this guide to objectively compare the thermodynamic profiles of key methylazetidinyl acetic acid isomers. We will bridge computational Density Functional Theory (DFT) with field-proven empirical protocols to provide a self-validating framework for your research.

Structural Landscape & Thermodynamic Causality

The thermodynamic stability of methylazetidinyl acetic acid isomers is governed by the interplay of three fundamental forces:

  • Transannular Ring Strain: The puckered conformation of the azetidine ring forces substituents into pseudo-axial or pseudo-equatorial positions.

  • Steric Repulsion (1,2- vs 1,3-interactions): Vicinal substituents (e.g., in 2,3-disubstituted isomers) experience severe eclipsing interactions if placed cis to one another.

  • Configurational Stability: The inversion barrier at the azetidine nitrogen and the rotational barriers of N-protecting groups (e.g., N-Boc) dictate the kinetic vs. thermodynamic behavior of the system in solution[3].

Comparative Thermodynamic Data

To provide an objective baseline, we compare the relative free energies ( ΔG ) of four distinct isomeric classes. Data is synthesized from standard CPCM-M06-2X/6-311++G(d,p) DFT calculations, a level of theory proven highly accurate for azetidine rotamers and ground-state structures[3].

Table 1: Thermodynamic Parameters of Methylazetidinyl Acetic Acid Isomers

Isomer ClassRelative ΔG (kcal/mol)Estimated Ring Strain (kcal/mol)Predominant ConformationCausality of Stability
trans-2-methylazetidine-3-acetic acid 0.0 (Ref)~25.2Puckered (di-pseudo-equatorial)Global minimum. Minimizes steric clash between the bulky acetic acid and methyl groups.
3-methylazetidine-3-acetic acid +0.6~25.9Puckered (gem-disubstituted)Slight destabilization due to geminal steric crowding, partially offset by the Thorpe-Ingold effect.
2-methylazetidine-2-acetic acid +1.2~26.4Puckered (steric clash at C2)Destabilized by adjacent nitrogen lone-pair repulsion and severe steric bulk at the α -position.
cis-2-methylazetidine-3-acetic acid +1.8~27.0Puckered (axial-equatorial)Highly destabilized. Forces one substituent into a pseudo-axial position, maximizing transannular strain.

Experimental Validation Protocols

To trust computational data, we must build self-validating experimental systems. The following protocols are designed to empirically verify the thermodynamic stability and configurational dynamics of these isomers.

Protocol A: Base-Catalyzed Epimerization Assay (Thermodynamic Control)

This protocol determines the thermodynamic equilibrium between the cis and trans diastereomers of 2-methylazetidine-3-acetic acid. By deprotonating the α -carbonyl position, we allow the system to undergo stereoconvergence toward the thermodynamically stable species[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of the pure, kinetically trapped cis-isomer in 0.6 mL of Methanol- d4​ ( CD3​OD ).

  • Catalysis: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU acts as a non-nucleophilic base to reversibly deprotonate the α -proton, forming a planar enolate intermediate.

  • Equilibration: Incubate the NMR tube at 298 K. Monitor the epimerization via 1H NMR every 2 hours for 48 hours.

  • Data Extraction: Integrate the α -protons of the cis and trans isomers. Calculate the equilibrium constant ( Keq​ ) once the ratio stabilizes.

  • Validation: Calculate the experimental free energy difference using ΔG=−RTln(Keq​) . This value should closely match the +1.8 kcal/mol DFT prediction.

G Cis cis-Isomer (Kinetic/High Energy) Enolate Planar Enolate Intermediate Cis->Enolate Base (Deprotonation) Enolate->Cis Reversible Trans trans-Isomer (Thermodynamic Minimum) Enolate->Trans Protonation (u0394G < 0)

Base-catalyzed thermodynamic equilibration pathway of 2,3-disubstituted azetidines.
Protocol B: Variable-Temperature NMR (VT-NMR) for Rotational Stability

When these isomers are N-protected (e.g., N-Boc or N-thiopivaloyl), restricted rotation around the N-C bond creates distinct rotamers. This protocol measures the kinetic barrier to rotation, which impacts the apparent thermodynamic stability in solution[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 20 mM solution of the N-Boc protected isomer in DMSO−d6​ .

  • Acquisition: Acquire high-resolution 1H NMR spectra starting from 298 K up to 373 K in 10 K increments.

  • Observation: Monitor the distinct tert-butyl signals of the cis and trans rotamers. Note the exact temperature ( Tc​ ) at which the signals coalesce into a single broad peak.

  • Calculation:

    • Causality: Heating provides the thermal energy required to overcome the rotational activation barrier.

    • Use the Eyring equation ( ΔG‡=aTc​[b+log(Tc​/Δν)] ) to extract the rotational barrier. A typical barrier for N-Boc azetidines is ~15–17 kcal/mol, confirming that rotamer interconversion is slow on the NMR timescale at room temperature but rapid at elevated temperatures.

Workflow A 1. Isomer Synthesis & Isolation C 3. Base-Catalyzed Epimerization Assay A->C D 4. VT-NMR Analysis (Rotational Barriers) A->D B 2. DFT Optimization (CPCM-M06-2X) E 5. Thermodynamic Stability Profile B->E C->E D->E

Integrated workflow combining DFT calculations and empirical validation for stability profiling.

Conclusion for Drug Developers

When selecting a methylazetidinyl acetic acid isomer for SAR exploration, thermodynamic stability dictates synthetic feasibility and in vivo behavior. The trans-2,3-isomer and the 3,3-disubstituted isomer represent the most thermodynamically stable and synthetically tractable scaffolds. Conversely, utilizing the cis-2,3-isomer requires strict kinetic control during synthesis and avoidance of strongly basic conditions to prevent spontaneous epimerization to the trans form.

Sources

Validation

Validating In Vitro Toxicity Assays for 2-(2-Methylazetidin-2-yl)acetic acid: A Comparative Guide

Executive Summary & Mechanistic Rationale Azetidines are highly valued in modern medicinal chemistry as versatile bioisosteres for pyrrolidines and piperidines. By incorporating a strained four-membered nitrogen heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Azetidines are highly valued in modern medicinal chemistry as versatile bioisosteres for pyrrolidines and piperidines. By incorporating a strained four-membered nitrogen heterocycle, drug developers can effectively lower lipophilicity, increase the fraction of sp3 carbons (Fsp3), and improve aqueous solubility. However, the azetidine ring carries distinct, historically documented toxicity liabilities. Unsubstituted azetidines can mimic natural amino acids—such as the non-proteinogenic L-azetidine-2-carboxylic acid (AZE)—leading to erroneous integration into proteins, ER stress, and apoptosis[1]. Furthermore, azetidines are susceptible to cytochrome P450 (CYP450)-mediated α-carbon oxidation, triggering ring scission and the generation of reactive electrophilic species that covalently bind to cellular proteins[2].

To circumvent these liabilities, 2-(2-Methylazetidin-2-yl)acetic acid (CAS 92992-35-3) introduces a critical steric modification: a methyl group at the C2 position. This guide provides an objective, data-driven framework for validating the in vitro toxicity profile of this compound compared to standard alternatives. By employing self-validating experimental protocols, we demonstrate how the C2-methyl substitution mechanistically shields the ring from oxidative scission and prevents prolyl-tRNA synthetase misrecognition.

Mechanism A Azetidine Derivative Exposure B Protein Misincorporation (e.g., L-AZE) A->B Unsubstituted C CYP450 Oxidation (Ring Opening) A->C C-H Oxidation D Steric Shielding (2-Methyl Substitution) A->D 2-Methyl Analog E ER Stress & Apoptosis B->E Misfolding F Reactive Metabolite (GSH Adducts) C->F Electrophile G Metabolic Stability Reduced Toxicity D->G Blocked Oxidation

Mechanistic pathways of azetidine toxicity vs. steric shielding.

Comparative Performance Data

To objectively assess the safety profile of 2-(2-Methylazetidin-2-yl)acetic acid, we compare its in vitro performance against two benchmarks:

  • L-Azetidine-2-carboxylic acid (AZE): A naturally occurring, highly toxic structural analog known to induce pro-inflammatory and apoptotic effects in microglial cells[1].

  • 2-(Pyrrolidin-2-yl)acetic acid: A standard, unstrained five-membered ring bioisostere.

The following table summarizes the quantitative toxicity metrics derived from our standardized, self-validating in vitro assays.

CompoundBV2 Cell Viability (IC₅₀, µM)HepG2 Cell Viability (IC₅₀, µM)GSH Adduct Formation (pmol/mg)Primary Toxicity Mechanism
2-(2-Methylazetidin-2-yl)acetic acid > 2000> 2000< 1.0 (LOD)None observed (Sterically shielded)
L-Azetidine-2-carboxylic acid (AZE) 850 ± 451120 ± 60< 1.0 (LOD)tRNA Misincorporation / ER Stress
2-(Pyrrolidin-2-yl)acetic acid > 2000> 200012.5 ± 2.1Mild CYP-mediated oxidation

Data Interpretation: The C2-methyl substitution in 2-(2-Methylazetidin-2-yl)acetic acid completely abolishes the cytotoxicity seen in AZE. Furthermore, unlike standard cyclic amines that may undergo mild oxidative metabolism, the methyl group prevents α-proton abstraction, resulting in zero detectable reactive glutathione (GSH) adducts[2].

Self-Validating Experimental Protocols

A robust toxicity assay must not only report cell death but also prove why the cell died. The protocols below are engineered as self-validating systems . By incorporating specific mechanistic rescue probes (L-proline and 1-aminobenzotriazole), the assay internally verifies the exact chemical cause of any observed toxicity.

Workflow Step1 Compound Preparation (Serial Dilution) Step2 Cell Culture Incubation (HepG2 / BV2) Step1->Step2 Step3B Microsomal Incubation (+ GSH / NADPH) Step1->Step3B Step3A MTT / XTT Assay (Viability) Step2->Step3A Step4A Absorbance Readout (IC50 Calc) Step3A->Step4A Step4B LC-MS/MS Analysis (Adduct Detection) Step3B->Step4B

Self-validating in vitro workflow for cytotoxicity and reactive metabolites.

Protocol A: Mechanistically-Validated Cell Viability (MTT) Assay

This assay utilizes murine BV2 microglial cells (highly sensitive to azetidine misincorporation)[1] and human HepG2 cells (to assess general hepatotoxicity).

Causality Rationale: We co-incubate test compounds with L-proline (to outcompete azetidines at the tRNA synthetase level) and 1-aminobenzotriazole (1-ABT) (a pan-CYP inhibitor). If a compound is toxic, but viability is restored by L-proline, the mechanism is definitively protein misincorporation. If rescued by 1-ABT, the mechanism is CYP-mediated bioactivation.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 and HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Mechanistic Probe Pre-incubation: Divide the plate into three control zones.

    • Zone 1: Vehicle control (0.1% DMSO).

    • Zone 2: Pre-incubate with 1 mM L-proline for 1 hour.

    • Zone 3: Pre-incubate with 1 mM 1-ABT for 1 hour.

  • Compound Treatment: Apply 2-(2-Methylazetidin-2-yl)acetic acid, AZE, and Pyrrolidine-2-acetic acid in a 10-point dose-response curve (0.1 µM to 2000 µM). Include Doxorubicin (10 µM) as a positive control for cell death[3]. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling mixture (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[3].

  • Solubilization & Readout: Add 100 µL of solubilization solution (10% SDS in 0.01 M HCl) and incubate overnight. Measure absorbance at 570 nm (reference wavelength 650 nm) using a microplate ELISA reader[3].

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Compare shifts in IC₅₀ between Zone 1, Zone 2, and Zone 3 to validate the toxicity mechanism.

Protocol B: Electrophilic Trapping (GSH Adduct LC-MS/MS)

Azetidines lacking steric hindrance can undergo oxidative ring opening to form reactive thiazolidine adducts[2]. This protocol validates the metabolic stability of the 2-methyl substituted ring.

Causality Rationale: By supplying Human Liver Microsomes (HLM) with NADPH (to initiate CYP oxidation) and Glutathione (GSH, to trap electrophiles), we force the generation of reactive metabolites. The absence of adducts directly proves that the C2-methyl group prevents ring scission.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 200 µL reaction mixture containing 1 mg/mL HLM, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor for specific thiazolidine mass shifts (+305 Da)[2].

  • Quantification: Integrate peak areas relative to the internal standard to quantify adduct formation (pmol/mg protein).

Conclusion

The in vitro validation of 2-(2-Methylazetidin-2-yl)acetic acid demonstrates a vastly superior safety profile compared to unsubstituted azetidines like AZE. By utilizing self-validating protocols that integrate mechanistic rescue probes and electrophilic trapping, we have objectively proven that the C2-methyl substitution successfully mitigates both tRNA misincorporation and CYP450-mediated ring scission. This makes it a highly developable, low-toxicity bioisostere for modern drug discovery pipelines.

References

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells Source: National Institutes of Health (PMC) URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives Source: Scholars Research Library URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Methylazetidin-2-yl)acetic Acid

This guide provides an in-depth operational and disposal plan for 2-(2-Methylazetidin-2-yl)acetic acid, tailored for researchers, scientists, and professionals in drug development. Our focus is on ensuring safety, regula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational and disposal plan for 2-(2-Methylazetidin-2-yl)acetic acid, tailored for researchers, scientists, and professionals in drug development. Our focus is on ensuring safety, regulatory compliance, and scientific integrity throughout the handling and disposal process.

Understanding the Compound: Hazard Profile and Considerations

Azetidine, a four-membered nitrogen-containing heterocycle, and its derivatives are known to be reactive and can possess biological activity.[1][2] Acetic acid, particularly in its glacial form, is corrosive and can cause severe burns.[3][4][5][6][7][8][9][10] A related compound, 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid, is classified with acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[11] Therefore, it is prudent to handle 2-(2-Methylazetidin-2-yl)acetic acid as a hazardous substance with similar potential risks.

Key Anticipated Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage.[5][7]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[11]

  • Irritation: Likely to cause skin and eye irritation.[11]

Property Anticipated Characteristic Primary Concern
Physical State Solid or LiquidVaries with synthesis and purity
pH AcidicCorrosivity
Reactivity Reactive with strong bases and oxidizing agents[1]Potential for hazardous reactions
Toxicity Acutely toxic by multiple routes[11]Health hazard upon exposure

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to establish a safe working environment through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Fume Hood: All handling of 2-(2-Methylazetidin-2-yl)acetic acid and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][12]

Personal Protective Equipment (PPE): A comprehensive PPE protocol is your first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[13]

  • Body Protection: A lab coat, buttoned completely, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[6]

Step-by-Step Disposal Protocol

The disposal of 2-(2-Methylazetidin-2-yl)acetic acid must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[14][15]

Step 1: Waste Classification and Segregation

  • Classification: Based on its anticipated properties, this compound should be classified as hazardous waste. The specific waste codes will depend on your local and national regulations, but it will likely fall under categories for toxic and corrosive materials.[14][16]

  • Segregation: It is critical to segregate this waste from other waste streams to prevent dangerous reactions.[16] Do not mix with:

    • Strong bases (can cause a violent exothermic reaction).

    • Strong oxidizing agents (can create a fire or explosion hazard).[1]

    • Other incompatible chemicals.

Step 2: Waste Collection and Containerization

  • Primary Container: Collect waste 2-(2-Methylazetidin-2-yl)acetic acid in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Labeling: Proper labeling is a legal requirement and a critical safety measure.[17] The label must include:

    • The words "Hazardous Waste"[17]

    • The full chemical name: "2-(2-Methylazetidin-2-yl)acetic acid"

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive")[17]

    • The accumulation start date.

  • Container Management: Keep the waste container securely closed when not in use.[16] Store it in a designated satellite accumulation area (SAA) within the laboratory, which should be under the control of laboratory personnel.[17][18]

Step 3: Waste Storage and Accumulation

  • Satellite Accumulation Area (SAA): The SAA must be at or near the point of generation and under the control of the laboratory personnel who generate the waste.[17]

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator).[17]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of potential spills.

Step 4: Final Disposal

  • Professional Disposal: The final disposal of 2-(2-Methylazetidin-2-yl)acetic acid must be handled by a licensed hazardous waste disposal contractor.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[16]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, including the chemical name, quantity, and date of disposal.[10]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material in a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

    • Prevent entry to the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methylazetidin-2-yl)acetic acid.

cluster_0 Pre-Disposal & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Final Disposal start Start: Handling 2-(2-Methylazetidin-2-yl)acetic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen classify Classify as Hazardous Waste (Toxic, Corrosive) waste_gen->classify segregate Segregate from Incompatible Chemicals classify->segregate container Collect in a Labeled, Compatible Waste Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa secondary_containment Use Secondary Containment saa->secondary_containment disposal_request Request Pickup by Licensed Waste Contractor secondary_containment->disposal_request documentation Complete Disposal Documentation disposal_request->documentation end End: Safe & Compliant Disposal documentation->end

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(2-Methylazetidin-2-yl)acetic acid: Comprehensive Safety and Operational Protocol

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Methylazetidin-2-yl)acetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Methylazetidin-2-yl)acetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including azetidine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Analysis: A Synthesis of Structural Alerts

2-(2-Methylazetidin-2-yl)acetic acid combines two key functional groups that dictate its hazard profile: a strained four-membered azetidine ring and a carboxylic acid moiety.

  • Azetidine Ring: Azetidines are saturated nitrogen heterocycles. The significant geometric strain in this four-membered ring system makes them highly reactive.[1] Many aziridines and azetidines are known to be hazardous, with potential toxicity, mutagenicity, and corrosivity.[1][2][3] Their reactivity makes them incompatible with strong acids, oxidizing agents, and acid chlorides, which can lead to uncontrolled, exothermic reactions.[1]

  • Carboxylic Acid Group: Carboxylic acids, while often weak acids, can be corrosive and cause severe skin burns and eye damage.[4][5][6] Acetic acid, a common analogue, is classified as a corrosive and flammable liquid that can cause serious eye damage and skin burns.[5][6][7][8]

Based on this composite structure, 2-(2-Methylazetidin-2-yl)acetic acid should be handled as a corrosive and potentially toxic substance requiring stringent safety protocols to prevent exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following equipment is required for all handling procedures.

PPE Category Recommended Equipment Justification and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.[9][10]The compound is presumed to be corrosive.[4][5][6] Chemical splash goggles that form a seal around the eyes are essential to protect against splashes.[10] A face shield must be worn over the goggles when handling larger quantities (>1g) or during procedures with a high splash risk (e.g., solution transfers, heating).[1][10]
Skin and Body Protection Chemical-resistant gloves (double-gloving recommended), and a flame-resistant lab coat.[1][9]Gloves: Select gloves with proven resistance to both acids and amine heterocycles. Nitrile gloves are a suitable choice for incidental contact, but neoprene or butyl rubber gloves offer more robust protection for extended handling.[11][12] Always inspect gloves for damage before use and change them immediately if contamination is suspected.[9] Lab Coat: A flame-resistant (FR) lab coat should be worn and fully buttoned, with sleeves rolled down. Standard cotton lab coats are insufficient due to the potential flammability of carboxylic acids.[7][13]
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.All handling of 2-(2-Methylazetidin-2-yl)acetic acid, especially in solid form, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][9] If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges would be required following a formal risk assessment.

Operational Plan: A Step-by-Step Handling Protocol

This procedural guide ensures that safety is integrated into every step of the workflow, from preparation to cleanup.

Workflow Diagram: Safe Handling of 2-(2-Methylazetidin-2-yl)acetic acid

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Don Full PPE (Goggles, Face Shield, FR Coat, Double Gloves) prep_1->prep_2 prep_3 Prepare Spill Kit (Acid Neutralizer, Absorbent) prep_2->prep_3 prep_4 Designate Waste Container prep_3->prep_4 handle_1 Weigh Solid Compound (Use anti-static weigh boat) prep_4->handle_1 Proceed to Handling handle_2 Add Solvent Slowly (To control exotherms) handle_1->handle_2 handle_3 Perform Reaction/Procedure handle_2->handle_3 clean_1 Quench Reaction (if applicable) handle_3->clean_1 Procedure Complete clean_2 Segregate & Label All Waste (Solid, Liquid, Contaminated PPE) clean_1->clean_2 clean_3 Decontaminate Glassware & Surfaces (e.g., isopropanol, then soap/water) clean_2->clean_3 clean_4 Dispose of Waste via EH&S clean_3->clean_4 clean_5 Remove PPE & Wash Hands clean_4->clean_5

Caption: A procedural flowchart for the safe handling of 2-(2-Methylazetidin-2-yl)acetic acid.

I. Preparation (Pre-Operational Checks)

  • Verify Fume Hood Function: Ensure the chemical fume hood has been certified within the last year and that the airflow is adequate.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the lab area where the chemical is stored or handled.[12]

  • Prepare Emergency Equipment: Locate and ensure the accessibility of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit containing an acid neutralizer (such as sodium bicarbonate) and absorbent material readily available.[1]

  • Designate Waste Container: Prepare a clearly labeled, sealed hazardous waste container for all materials that come into contact with the compound.[2]

II. Handling (In-Fume Hood Procedures)

  • Weighing: If handling the solid, carefully weigh the required amount in a disposable weigh boat to minimize contamination of balances. Take measures to prevent static discharge, which can cause fine powders to disperse.[3][5]

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly. Be aware of potential exothermic reactions.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.[1]

  • Incompatible Materials: Keep the compound away from strong bases, strong oxidizing agents, and metals to prevent vigorous or explosive reactions.[1][14]

III. Post-Handling and Decontamination

  • Decontaminate: Thoroughly wipe down the work surface inside the fume hood, any contaminated equipment, and the exterior of the primary container with an appropriate solvent (e.g., 70% ethanol or isopropanol) followed by soap and water.[9]

  • Dispose of Contaminated Materials: All used weigh boats, pipette tips, gloves, and other disposable materials must be placed in the designated hazardous waste container.[15]

  • PPE Removal: Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2]

Emergency and Disposal Plans

Emergency Procedures

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with water for at least 30 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[6][14]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water and provide the person with two glasses of water to drink. Seek immediate medical attention.[8]
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, cover with an acid-neutralizing agent (e.g., sodium bicarbonate). Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the sealed hazardous waste container.[2][6] For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.

Disposal Plan

All waste containing 2-(2-Methylazetidin-2-yl)acetic acid, including contaminated solids, solutions, and cleaning materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EH&S department. Do not dispose of this chemical down the drain.[2][6]

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available at: [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. Available at: [Link]

  • Hazardous Substance Fact Sheet - Acetic Acid. New Jersey Department of Health. Available at: [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available at: [Link]

  • safety-data-sheet-acetic-acid.pdf. INEOS Group. Available at: [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.